1-Propyl-1h-indazole-3-carboxylic acid
Description
Properties
CAS No. |
173600-09-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-propylindazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
InChI Key |
SRLYWTDJCHALPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=N1)C(=O)O |
Origin of Product |
United States |
An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of 1-Propyl-1H-indazole-3-carboxylic acid
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propyl-1H-indazole-3-carboxylic acid belongs to the indazole-3-carboxylic acid class of compounds, which has garnered significant scientific interest due to the diverse biological activities exhibited by its derivatives. While direct experimental data on 1-Propyl-1H-indazole-3-carboxylic acid is not extensively available in the public domain, the well-characterized mechanisms of its structural analogs, such as Lonidamine and Gamendazole, provide a strong foundation for postulating its potential in vitro mechanisms of action. This technical guide synthesizes the current understanding of this chemical class to propose two primary putative mechanisms for 1-Propyl-1H-indazole-3-carboxylic acid: a bioenergetic-targeting anti-cancer mechanism and an anti-spermatogenic mechanism. This document provides a comprehensive exploration of the potential molecular targets, signaling pathways, and detailed in vitro methodologies to investigate these hypotheses. The insights presented herein are intended to guide future research and drug development efforts centered on this promising scaffold.
Introduction: The Therapeutic Potential of the Indazole-3-Carboxylic Acid Scaffold
The indazole ring is a versatile heterocyclic scaffold that is a key structural component in numerous biologically active compounds.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have been the subject of extensive research, leading to the development of compounds with applications ranging from oncology to contraception.[3][4] These derivatives are recognized for their ability to modulate fundamental cellular processes, making them attractive candidates for therapeutic development.[5][6]
This guide focuses on the putative in vitro mechanism of action of 1-Propyl-1H-indazole-3-carboxylic acid. Based on the established activities of its close structural analogs, we will explore two potential, and distinct, mechanistic pathways:
-
A Lonidamine-like Anti-cancer Mechanism: Targeting the unique metabolic vulnerabilities of cancer cells.
-
A Gamendazole-like Anti-spermatogenic Mechanism: Disrupting the cellular machinery essential for sperm development.
The subsequent sections will delve into the molecular underpinnings of these proposed mechanisms, providing a theoretical framework and practical experimental approaches for their validation.
Putative Anti-Cancer Mechanism of Action: A Bioenergetic Approach
Drawing parallels with Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), a well-studied anti-cancer agent, it is hypothesized that 1-Propyl-1H-indazole-3-carboxylic acid may exert its anti-neoplastic effects by disrupting the energy metabolism of cancer cells.[7][8] This mechanism is particularly effective against tumors that exhibit high rates of aerobic glycolysis, a phenomenon known as the Warburg effect.[8][9]
The proposed anti-cancer mechanism is multifaceted, involving the inhibition of key enzymes and transporters involved in cellular respiration and glycolysis.[10][11] This leads to a significant reduction in cellular ATP production, the induction of oxidative stress, and ultimately, apoptosis.[7][12]
Key Molecular Targets and Signaling Pathways
The primary molecular targets for this putative anti-cancer activity are located within the mitochondria and the cytoplasm.
| Target | Location | Function | Putative Effect of 1-Propyl-1H-indazole-3-carboxylic acid |
| Hexokinase II (HK-II) | Mitochondria | Catalyzes the first committed step of glycolysis. | Inhibition, leading to decreased glycolysis and ATP production.[8][11] |
| Mitochondrial Pyruvate Carrier (MPC) | Inner Mitochondrial Membrane | Transports pyruvate from the cytoplasm into the mitochondria. | Inhibition, preventing pyruvate from entering the TCA cycle.[9][10] |
| Monocarboxylate Transporters (MCTs) | Plasma Membrane | Mediate the efflux of lactate from the cell. | Inhibition, leading to intracellular acidification.[10] |
| Complex I and II of the Electron Transport Chain | Inner Mitochondrial Membrane | Key components of oxidative phosphorylation. | Inhibition, leading to reduced ATP synthesis and increased reactive oxygen species (ROS) production.[10][13] |
The inhibition of these targets culminates in a cascade of events that disrupt cellular homeostasis and trigger programmed cell death.
Figure 1: Putative anti-cancer signaling pathway of 1-Propyl-1H-indazole-3-carboxylic acid.
In Vitro Experimental Protocols
To investigate the putative anti-cancer mechanism of action, a series of in vitro assays can be employed.
-
Objective: To determine the cytotoxic and anti-proliferative effects of 1-Propyl-1H-indazole-3-carboxylic acid on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates.[14]
-
Treat cells with a range of concentrations of 1-Propyl-1H-indazole-3-carboxylic acid for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or MTS assay.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
-
-
Objective: To measure the effect of the compound on key metabolic pathways.
-
Methodology (Seahorse XF Analyzer):
-
Seed cancer cells in a Seahorse XF cell culture microplate.
-
Treat cells with 1-Propyl-1H-indazole-3-carboxylic acid.
-
Perform a Seahorse XF Glycolysis Stress Test to measure the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Perform a Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
-
Objective: To directly measure the inhibitory activity of the compound on its putative molecular targets.
-
Methodology:
-
Hexokinase Activity Assay: Use a commercially available kit to measure hexokinase activity in cell lysates treated with the compound.
-
MPC and MCT Activity Assays: Utilize radiolabeled substrate uptake assays (e.g., [14C]-pyruvate for MPC, [14C]-lactate for MCTs) in isolated mitochondria or plasma membrane vesicles.[10]
-
-
Objective: To confirm that cell death is occurring via apoptosis.
-
Methodology:
-
Treat cancer cells with 1-Propyl-1H-indazole-3-carboxylic acid.
-
Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to differentiate between apoptotic and necrotic cells.
-
Perform a Western blot analysis to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
-
Figure 2: Experimental workflow for investigating the putative anti-cancer mechanism.
Putative Anti-Spermatogenic Mechanism of Action
An alternative or additional mechanism of action for 1-Propyl-1H-indazole-3-carboxylic acid could be related to male contraception, similar to the derivative Gamendazole.[16][17] This mechanism involves the disruption of spermatogenesis by targeting key proteins within Sertoli cells, the supporting cells of the testes.[18][19]
Key Molecular Targets and Signaling Pathways
The putative molecular targets for the anti-spermatogenic activity are cytoplasmic and nuclear proteins that play crucial roles in cell structure, protein folding, and gene expression.
| Target | Location | Function | Putative Effect of 1-Propyl-1H-indazole-3-carboxylic acid |
| Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) | Cytoplasm | A molecular chaperone involved in the folding and stability of client proteins. | Inhibition, leading to the degradation of client proteins such as AKT1.[16][17] |
| Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) | Cytoplasm | Plays a role in protein synthesis and cytoskeleton organization. | Binding and potential modulation of its function.[16][19] |
The inhibition of these targets is thought to disrupt the integrity of the Sertoli cell-spermatid junctions, leading to the premature release of developing sperm cells.[3][20] This is potentially mediated through the modulation of the AKT1 and NF-κB signaling pathways and the induction of interleukin-1 alpha (Il1a) transcription.[16][17]
Figure 3: Putative anti-spermatogenic signaling pathway of 1-Propyl-1H-indazole-3-carboxylic acid.
In Vitro Experimental Protocols
To explore the potential anti-spermatogenic effects, in vitro studies using primary Sertoli cells or Sertoli cell lines are necessary.
-
Objective: To assess the impact of the compound on Sertoli cell health and function.
-
Methodology:
-
Isolate and culture primary Sertoli cells from rats or mice.
-
Treat the cells with varying concentrations of 1-Propyl-1H-indazole-3-carboxylic acid.
-
Measure cell viability using an MTT or MTS assay.
-
Quantify the production of inhibin B, a marker of Sertoli cell function, using an ELISA.[18]
-
-
Objective: To confirm the interaction of the compound with its putative targets.
-
Methodology:
-
Affinity Purification: Synthesize a biotinylated analog of 1-Propyl-1H-indazole-3-carboxylic acid to pull down binding partners from Sertoli cell lysates, followed by identification using mass spectrometry.[16]
-
HSP90 ATPase Activity Assay: Use a commercially available kit to measure the effect of the compound on the ATPase activity of recombinant HSP90AB1.
-
-
Objective: To investigate the downstream effects on key signaling proteins.
-
Methodology:
-
Treat Sertoli cells with the compound.
-
Prepare cell lysates and perform Western blot analysis for total and phosphorylated AKT, as well as other HSP90 client proteins.[17]
-
-
Objective: To measure changes in the expression of target genes.
-
Methodology:
-
Treat Sertoli cells with the compound.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Il1a and other relevant genes.[16]
-
Conclusion and Future Directions
This technical guide has outlined the putative in vitro mechanisms of action for 1-Propyl-1H-indazole-3-carboxylic acid, based on the well-established biological activities of its structural analogs. The proposed anti-cancer and anti-spermatogenic pathways provide a solid foundation for future experimental investigations. The detailed protocols and experimental workflows described herein offer a comprehensive roadmap for researchers to elucidate the precise molecular targets and cellular effects of this compound.
Further research, including head-to-head comparative studies with Lonidamine and Gamendazole, will be crucial to fully characterize the pharmacological profile of 1-Propyl-1H-indazole-3-carboxylic acid. Such studies will not only validate the hypotheses presented in this guide but also pave the way for the potential development of novel therapeutics based on the versatile indazole-3-carboxylic acid scaffold.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Lonidamine?
- Wikipedia. (n.d.). Lonidamine.
- G. G. C. (2002, April 15). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. PubMed.
- Halestrap, A. P. (n.d.). Mechanism of Antineoplastic Activity of Lonidamine. PMC - NIH.
- Tash, J. S., et al. (2008, June 1). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. ISU ReD.
- Tash, J. S., et al. (2008, June 15). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed.
- MDPI. (2020, November 11). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment.
- ResearchGate. (n.d.). Structure of gamendazole, H2gamendazole, biotinylated gamendazole, and... | Download Scientific Diagram.
- Tash, J. S., et al. (2008, June 15). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. PubMed.
- Oxford Academic. (2008, May 1). Candidate Male Contraceptive Agent, Gamendazole, Affects Actin Organization and Vinculin Based Focal Contact Distribution in Sertoli Cells In Vitro. Biology of Reproduction.
- ACS Publications. (2012, October 9). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- Taylor & Francis. (n.d.). Lonidamine – Knowledge and References.
- MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
- Selleck. (2024, May 22). Lonidamine (AF 1890) | ≥99%(HPLC) | Hexokinase 阻害剤.
- Heterocycles. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.
- PMC. (n.d.). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- PubMed. (2023, February 8). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
- PubMed. (2020, July 6). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
- RSC. (2023, July 3). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.
- Benchchem. (n.d.). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.
- PubMed. (2019, August 15). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry.
- PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemimpex.com [chemimpex.com]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 8. Lonidamine - Wikipedia [en.wikipedia.org]
- 9. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment [mdpi.com]
- 10. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 17. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
The Evolving Landscape of Indazole-Based Therapeutics: A Pharmacological Profile of 1-Propyl-1H-indazole-3-carboxylic Acid Derivatives
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] Derivatives of indazole have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, anti-tumor, and antimicrobial properties.[1][3][4] This guide will provide an in-depth technical overview of the pharmacological profile of a specific subclass: 1-Propyl-1H-indazole-3-carboxylic acid derivatives, exploring their synthesis, mechanism of action, and therapeutic potential. While direct literature on the 1-propyl variant is focused, we will draw upon established structure-activity relationships (SAR) from closely related 1-alkyl-indazole derivatives to build a comprehensive profile.
Synthetic Strategy: A Generalized Approach
The synthesis of 1-Propyl-1H-indazole-3-carboxylic acid and its derivatives typically follows a multi-step pathway, starting from readily available precursors. A common and practical route involves the derivatization of 2-nitrophenylacetic acid.[5] The general synthetic scheme allows for the introduction of various functionalities, enabling the exploration of the chemical space and the optimization of pharmacological properties.
General Synthetic Workflow:
Caption: Generalized synthetic pathway to 1H-indazole-3-carboxylic acid and its derivatives.
Pharmacological Profile: A Multifaceted Mechanism of Action
Derivatives of 1-alkyl-1H-indazole-3-carboxylic acid have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The nature of the substituent at the 1-position, in this case, a propyl group, along with modifications to the carboxylic acid moiety (e.g., formation of amides), significantly influences the potency and selectivity of these compounds.
Serotonin 5-HT4 Receptor Antagonism
A notable and well-documented activity of 1-alkyl-1H-indazole-3-carboxamides is their ability to act as antagonists of the serotonin 4 receptor (5-HT4R).[6][7] The 1-isopropyl derivative, a close structural analog to the 1-propyl variant, has been shown to be more active than derivatives with smaller or no substituents at this position, suggesting that a degree of lipophilicity and steric bulk at N1 is favorable for receptor binding.[6] Antagonism of the 5-HT4R has been linked to potential therapeutic applications in pain management, with some derivatives exhibiting significant antinociceptive effects in animal models.[6][7]
Kinase Inhibition: Targeting Oncogenic Pathways
The indazole scaffold is a key component of several approved and investigational kinase inhibitors.[4] Various derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including:
-
p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, which can suppress tumor cell migration and invasion.[8] The structure-activity relationship studies for these inhibitors highlight the importance of hydrophobic interactions in the kinase's active site.[8]
-
Other Kinases: The broader class of indazole derivatives has shown inhibitory activity against Bcr-Abl, FGFR, and EGFR, suggesting that 1-propyl-1H-indazole-3-carboxylic acid derivatives could be further explored for their anticancer potential.[9]
Modulation of Ion Channels: The Case of CRAC Channels
Recent studies have identified indazole-3-carboxamides as potent blockers of the calcium-release activated calcium (CRAC) channel.[10][11] This activity is highly dependent on the specific arrangement of the amide linker.[10][11] CRAC channel modulation is a promising strategy for the treatment of inflammatory and autoimmune disorders due to its role in mast cell activation.[11]
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 1-propyl-1H-indazole-3-carboxylic acid derivatives is intrinsically linked to their molecular structure. Key SAR insights from related compounds include:
-
N1-Substitution: The presence of an alkyl group, such as propyl, at the N1 position of the indazole ring generally enhances activity at certain targets like the 5-HT4 receptor compared to unsubstituted analogs.[6]
-
Amide vs. Carboxylic Acid: Conversion of the 3-carboxylic acid to various amides is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature of the amine used for amide formation is a critical determinant of biological activity.[1][3]
-
Mitigation of hERG Affinity: A significant challenge in the development of indazole derivatives is their potential affinity for the hERG ion channel, which can lead to cardiotoxicity. The introduction of a carboxylic acid group has been shown to effectively mitigate this risk.[6]
| Derivative Class | Primary Target(s) | Key Structural Features for Activity | Potential Therapeutic Application |
| 1-Alkyl-1H-indazole-3-carboxamides | 5-HT4 Receptor | N1-alkylation, specific piperidinyl-methyl-carboxamide moiety | Analgesia |
| 1H-Indazole-3-carboxamides | PAK1 | Hydrophobic ring substitutions | Anti-cancer (metastasis) |
| Indazole-3-carboxamides | CRAC Channel | Specific regiochemistry of the amide linker | Anti-inflammatory, Autoimmune disorders |
Experimental Protocols: Characterizing Pharmacological Activity
The in-depth characterization of 1-propyl-1H-indazole-3-carboxylic acid derivatives requires a suite of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (Example: PAK1)
This protocol provides a framework for assessing the inhibitory potential of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human PAK1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (1-propyl-1H-indazole-3-carboxylic acid derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Microplate reader capable of detecting fluorescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the microplate wells.
-
Add the PAK1 enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of the wells using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
1-Propyl-1H-indazole-3-carboxylic acid derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their pharmacological profile is characterized by interactions with key targets in pain, oncology, and inflammation. Future research should focus on the synthesis and evaluation of a focused library of these derivatives to further elucidate their structure-activity relationships, optimize their pharmacokinetic properties, and validate their efficacy in relevant preclinical models. The versatility of the indazole scaffold, combined with the insights gained from related chemical series, provides a strong foundation for the development of novel and effective therapeutic agents.
References
-
Lopez-Rodriguez, M. L., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
-
Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Lopez-Rodriguez, M. L., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]
-
Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Molecules. [Link]
-
Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
Ishizumi, K., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Propyl-1H-indazole-3-carboxylic Acid: Structural Dynamics, Regioselective Synthesis, and Pharmacological Applications
Executive Summary
1-Propyl-1H-indazole-3-carboxylic acid (CAS: 173600-09-4) is a highly versatile heterocyclic building block characterized by a fused benzene and pyrazole ring system[1]. As a foundational pharmacophore, it serves as a critical intermediate in the design of diverse therapeutic agents and forensic reference standards. The presence of a propyl group at the N1 position and a carboxylic acid at the C3 position enhances its reactivity, making it a prime candidate for downstream amidation and esterification[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its downstream applications in drug development.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 1-propyl-1H-indazole-3-carboxylic acid dictates its behavior in both synthetic environments and biological systems. The indazole core provides a rigid, aromatic scaffold capable of π-π stacking, while the C3-carboxyl group acts as an essential hydrogen bond donor/acceptor[1].
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
| Chemical Name | 1-Propyl-1H-indazole-3-carboxylic acid |
| CAS Registry Number | 173600-09-4 |
| Molecular Formula | C₁₁H₁₂N₂O₂[1] |
| Molecular Weight | 204.23 g/mol [1] |
| Topological Polar Surface Area (TPSA) | ~55.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Mechanistic Causality in Regioselective Synthesis
The primary challenge in modifying the indazole core is the tautomerization between the N1 and N2 positions. Direct alkylation of 1H-indazole-3-carboxylic acid often yields a mixture of N1 and N2 isomers, alongside unwanted esterification of the carboxylic acid[2].
To enforce strict N1-regioselectivity, a three-step workflow is typically employed:
-
Carboxyl Protection: The C3-carboxylic acid is masked as a methyl ester to prevent O-alkylation[3].
-
Kinetic Deprotonation & Alkylation: The choice of Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF or THF) over weaker bases is dictated by the need for irreversible deprotonation. NaH forms the indazolide anion, driving the equilibrium forward[2]. The N1 position becomes the thermodynamically favored site for electrophilic attack by 1-bromopropane due to the steric shielding and electronic distribution influenced by the C3-ester group[2].
-
Saponification: Base-catalyzed hydrolysis cleaves the methyl ester but leaves the stable N-propyl bond intact, yielding the free acid[3].
Fig 1: Regioselective synthetic workflow for 1-Propyl-1H-indazole-3-carboxylic acid.
Self-Validating Experimental Protocol
As a standard of scientific integrity, the following protocol incorporates built-in validation checkpoints to ensure high yield and purity without over-reliance on complex chromatography[1].
Step 1: Esterification of 1H-indazole-3-carboxylic acid
-
Procedure: Suspend 1H-indazole-3-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The highly polar starting material (Rf ≈ 0.1) will convert to a faster-moving spot (Rf ≈ 0.4). Quench with saturated NaHCO₃ to precipitate the methyl ester.
Step 2: Regioselective N1-Alkylation
-
Procedure: Dissolve the methyl ester in anhydrous DMF at 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) to irreversibly form the indazolide anion[2]. After H₂ evolution ceases, add 1-bromopropane (1.5 eq) and warm to room temperature[1].
-
Validation Checkpoint: The reaction is self-validating via LC-MS. The mass spectrum will show a definitive shift from the starting ester to the N1-propylated product. The absence of an N-H stretch (~3200 cm⁻¹) in the FTIR spectrum confirms complete substitution.
Step 3: Saponification to Free Acid
-
Procedure: Dissolve the N1-propyl ester in a 3:1 mixture of THF and Methanol. Add 2M aqueous NaOH (3.0 eq) and stir at room temperature for 24 hours[3].
-
Validation Checkpoint: The reaction progress is visually self-validating; the heterogeneous mixture becomes a homogenous solution as the lipophilic ester converts to the water-soluble sodium salt. Upon acidification with 1M HCl to pH 2, the 1-propyl-1H-indazole-3-carboxylic acid precipitates rapidly. Collect via vacuum filtration. FTIR analysis will confirm success through the appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a C=O stretch (~1680 cm⁻¹), replacing the sharp ester carbonyl peak.
Pharmacological Significance & Downstream Targets
Once synthesized, 1-propyl-1H-indazole-3-carboxylic acid acts as a versatile lead compound[1]. By coupling the C3-carboxylic acid with various amines (e.g., amino acids, adamantylamines) using coupling reagents like EDC·HCl and HOBt, researchers generate diverse libraries of bioactive compounds[3].
-
Synthetic Cannabinoid Receptor Agonists (SCRAs): Indazole-3-carboxamides are a major class of SCRAs. Alkylation at N1 and amidation at C3 mimic the binding profile of traditional cannabinoids at the CB1 and CB2 receptors, often with significantly higher binding affinities[3].
-
5-HT4 Receptor Antagonists: The indazolecarboxamide scaffold is utilized in the development of potent, orally active 5-HT4 receptor antagonists. Alkylation at N-1 of the aromatic heterocycle has been shown to increase 5-HT4 receptor affinity[4].
-
CRAC Channel Blockers: Specific regiochemistry in indazoles is unprecedented in known Calcium-Release Activated Calcium (CRAC) channel blockers. Indazole 3-carboxamides actively inhibit calcium influx and stabilize mast cells, providing novel immune modulators for human diseases[5].
Fig 2: Divergent pharmacological targeting of indazole-3-carboxamide derivatives.
References[1] EvitaChem. "Buy 1-Propyl-1h-indazole-3-carboxylic acid (EVT-8895777) | 173600-09-4". Link[2] ResearchGate. "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites". Link[5] National Institutes of Health (PMC). "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers". Link[3] ACS Publications. "Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids...". Link[4] ACS Publications. "Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives". Link
Sources
A Technical Guide to Determining the Receptor Binding Affinity of 1-Propyl-1h-indazole-3-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for characterizing the receptor binding affinity of 1-Propyl-1h-indazole-3-carboxylic acid, a novel compound of interest within the broader class of indazole derivatives known for their diverse pharmacological activities. While specific binding data for this particular molecule is not yet publicly available, this document outlines the strategic application of established biophysical and biochemical assays to elucidate its potential molecular targets and binding characteristics. We will delve into the theoretical underpinnings and practical execution of radioligand binding assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This guide is designed to empower researchers to generate robust and reliable data, forming a critical foundation for future drug development efforts.
Introduction: The Significance of 1-Propyl-1h-indazole-3-carboxylic acid and Receptor Binding Affinity
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1][2][3] Specifically, indazole-3-carboxamide derivatives have been identified as potent ligands for cannabinoid receptors (CB1 and CB2), serotonin receptors (5-HT4R), and as inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1).[4][5][6][7][8] The subject of this guide, 1-Propyl-1h-indazole-3-carboxylic acid, is a novel analogue whose pharmacological profile remains to be characterized.
Understanding the interaction between a small molecule and its biological target is a cornerstone of drug discovery.[9] Binding affinity, a measure of the strength of this interaction, is a critical parameter that dictates the potency and selectivity of a potential therapeutic agent.[9] A high binding affinity often correlates with a lower required therapeutic dose, minimizing off-target effects. This guide will provide the necessary protocols to determine the binding affinity of 1-Propyl-1h-indazole-3-carboxylic acid for a panel of putative receptors, thereby illuminating its therapeutic potential.
Strategic Approach to Target Identification and Affinity Determination
Given the known activities of related indazole derivatives, a logical starting point for investigating 1-Propyl-1h-indazole-3-carboxylic acid would be to screen it against a panel of receptors including, but not limited to, cannabinoid receptors, serotonin receptors, and PARP-1. The following sections detail the methodologies to quantify these interactions.
Method 1: Radioligand Binding Assays
Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[9][10] These assays utilize a radioactively labeled ligand to measure its binding to a receptor preparation, which can be in the form of cell membranes or purified proteins.[9]
Principle
The assay measures the displacement of a known radioligand from its receptor by the unlabeled test compound (1-Propyl-1h-indazole-3-carboxylic acid). The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The binding affinity (Ki) of the test compound can then be calculated from the IC50 value.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
-
Receptor Preparation : Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells transfected with the human CB1 receptor). Determine the total protein concentration using a standard protein assay.[9]
-
Assay Buffer Preparation : Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Reaction Setup : In a 96-well plate, set up the following for each concentration of the test compound:
-
Total Binding : Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB) : Receptor membranes + radioligand + a high concentration of an unlabeled competing ligand.[9]
-
Test Compound : Receptor membranes + radioligand + varying concentrations of 1-Propyl-1h-indazole-3-carboxylic acid.
-
-
Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[11]
-
Separation : Rapidly separate the bound from the free radioligand by vacuum filtration onto glass fiber filters.[11]
-
Quantification : Wash the filters with ice-cold wash buffer, dry them, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis :
-
Calculate specific binding = Total binding - NSB.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.[9]
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12] It is particularly useful for studying the kinetics of binding (association and dissociation rates). While challenging for small molecules due to their low mass, modern SPR instruments have the sensitivity to detect their binding.[12][13][14]
Principle
SPR detects changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand, typically the receptor) is immobilized on the sensor surface, and the other (the analyte, 1-Propyl-1h-indazole-3-carboxylic acid) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change on the surface.
Experimental Workflow: SPR Analysis
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol
-
Receptor Immobilization : Covalently immobilize the purified target receptor onto a suitable SPR sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Analyte Preparation : Prepare a series of dilutions of 1-Propyl-1h-indazole-3-carboxylic acid in a suitable running buffer.
-
Binding Measurement :
-
Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the association phase.
-
Switch to injecting only the running buffer and monitor the dissociation phase.
-
-
Regeneration : Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis :
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14][15]
-
Method 3: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][18][19]
Principle
A solution of the ligand (1-Propyl-1h-indazole-3-carboxylic acid) is titrated into a solution of the macromolecule (the receptor) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule. The resulting isotherm can be fitted to a binding model to determine the thermodynamic parameters.[17]
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed Protocol
-
Sample Preparation : Prepare solutions of the purified target receptor and 1-Propyl-1h-indazole-3-carboxylic acid in the same, degassed buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the receptor in the sample cell.
-
Titration :
-
Load the receptor solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis :
-
Integrate the heat released or absorbed after each injection.
-
Plot the integrated heat against the molar ratio of ligand to receptor.
-
Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[17]
-
The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Data Summary and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.
| Assay Method | Parameter(s) Determined | Typical Units |
| Radioligand Binding | Ki | nM, µM |
| Surface Plasmon Resonance | KD, ka, kd | M, M⁻¹s⁻¹, s⁻¹ |
| Isothermal Titration Calorimetry | KD, n, ΔH, ΔS | M, ratio, kcal/mol, cal/mol·K |
A lower KD or Ki value indicates a higher binding affinity. The kinetic parameters from SPR provide insights into how quickly the compound binds and dissociates from the receptor. The thermodynamic data from ITC can reveal the driving forces of the binding interaction (enthalpic or entropic).
Conclusion
This technical guide provides a robust framework for the comprehensive characterization of the receptor binding affinity of 1-Propyl-1h-indazole-3-carboxylic acid. By employing a multi-faceted approach utilizing radioligand binding assays, SPR, and ITC, researchers can obtain a detailed understanding of the compound's interactions with its biological targets. The data generated from these studies will be invaluable for guiding lead optimization efforts and advancing this promising compound through the drug discovery pipeline.
References
- Isothermal titration calorimetry and thermal shift assay in drug design. (2011). URL not available
-
Detection of small molecules with surface plasmon resonance by synergistic plasmonic effects of nanostructured surfaces and graphene - SPIE Digital Library. (2017). Retrieved from [Link]
-
ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved from [Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance - MDPI. (2010). Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). Retrieved from [Link]
-
Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved from [Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Retrieved from [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC - NIH. (n.d.). Retrieved from [Link]
-
Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation | ACS Applied Materials & Interfaces. (2021). Retrieved from [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Retrieved from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016). Retrieved from [Link]
-
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (2012). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). Retrieved from [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (2012). Retrieved from [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (2012). Retrieved from [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015). Retrieved from [Link]
-
1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed. (n.d.). Retrieved from [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (n.d.). Retrieved from [Link]
-
What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. (2024). Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023). Retrieved from [Link]
-
Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - Frontiers. (2019). Retrieved from [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. (2026). Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. biosensingusa.com [biosensingusa.com]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Khan Academy [khanacademy.org]
A Technical Guide to the Preliminary Toxicity Assessment of 1-Propyl-1H-indazole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting preliminary toxicity studies on 1-Propyl-1H-indazole-3-carboxylic acid, a novel indazole derivative. The indazole-3-carboxylic acid scaffold is a recognized pharmacophore with diverse biological activities, making it a cornerstone in the development of new therapeutic agents, including anti-inflammatory and anti-cancer drugs[1][2]. As with any new chemical entity destined for therapeutic use, a thorough and early assessment of its toxicological profile is paramount for identifying potential liabilities and ensuring patient safety. This document outlines a strategic, tiered approach to the initial safety evaluation, encompassing in vitro cytotoxicity and genotoxicity assays, followed by a foundational in vivo acute oral toxicity study. The methodologies detailed herein are grounded in established regulatory guidelines and best practices to ensure the generation of robust and reliable data suitable for informed decision-making in the early stages of drug development.
Introduction: The Rationale for a Structured Toxicological Evaluation
The indazole ring system is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities[3]. Specifically, 1-substituted-indazole-3-carboxylic acids have been the subject of toxicological investigation, highlighting the importance of the substituent at the 1-position in influencing the safety profile[4]. The introduction of a propyl group at this position in 1-Propyl-1H-indazole-3-carboxylic acid necessitates a de novo toxicological assessment.
The preliminary toxicity evaluation serves several critical functions in the drug development pipeline:
-
Hazard Identification: To identify potential target organs of toxicity and the nature of adverse effects.
-
Dose-Range Finding: To establish a preliminary dose-response relationship and inform dose selection for subsequent, more extensive preclinical studies.
-
Candidate Selection: To provide comparative safety data that, in conjunction with efficacy and pharmacokinetic data, aids in the selection of the most promising lead candidates.
-
Regulatory Compliance: To generate the initial safety data package required for regulatory submissions, such as an Investigational New Drug (IND) application.
Our approach is designed to maximize the information obtained while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. We will begin with a battery of in vitro assays to screen for fundamental cellular toxicity before proceeding to a limited, well-defined in vivo study.
Phase 1: In Vitro Toxicity Profiling
In vitro assays are essential preclinical tools for the initial assessment of a compound's toxic effects on cellular viability and genetic integrity[5]. They offer a high-throughput and cost-effective means of identifying potential red flags early in development[6][7].
In Vitro Cytotoxicity Assessment
The first step is to determine the concentration at which 1-Propyl-1H-indazole-3-carboxylic acid induces cell death. This is crucial for establishing the concentration range for subsequent in vitro assays and for providing an initial estimate of the compound's potency in causing cellular damage.
The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[7][8]. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells[8].
-
Cell Line Selection:
-
A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues, providing an initial indication of selectivity[9].
-
Recommended:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.
-
HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity[7].
-
A relevant cancer cell line if an oncology indication is being pursued.
-
-
-
Cell Seeding:
-
Culture the selected cell lines to logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[8].
-
-
Compound Treatment:
-
Prepare a stock solution of 1-Propyl-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM) in the cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compound. Include vehicle-only controls.
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 (the concentration that inhibits 50% of cell growth) for each cell line and time point.
-
In Vitro Genotoxicity Assessment
Genotoxicity testing is a critical component of safety evaluation, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis[10][11]. A standard battery of tests is recommended by regulatory agencies to cover different genotoxic mechanisms[6].
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by a compound's ability to cause reverse mutations, allowing the bacteria to grow on a nutrient-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
Significance: A positive Ames test is a strong indicator of mutagenic potential[6].
-
Principle: This assay detects the formation of micronuclei in the cytoplasm of interphase cells[10]. Micronuclei are small, membrane-bound DNA fragments that originate from chromosome breaks (clastogenicity) or whole chromosomes that have failed to segregate properly during mitosis (aneugenicity).
-
Cell Lines: Human peripheral blood lymphocytes or CHO cells are commonly used[12].
-
Significance: This test provides information on chromosomal damage, a key event in carcinogenesis[10].
-
Principle: This assay assesses the ability of a compound to induce mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.
-
Significance: The MLA is capable of detecting a broad spectrum of genetic damage, including point mutations and chromosomal aberrations[6].
Phase 2: In Vivo Acute Oral Toxicity Study
Following the in vitro assessment, a single-dose acute oral toxicity study in rodents is the next logical step. This provides essential information on the compound's systemic toxicity and helps to establish a preliminary safety margin.
Recommended Guideline: OECD Test Guideline 423 (Acute Toxic Class Method)
The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category based on its LD50 (the dose that is lethal to 50% of the test animals)[13][14]. This method is chosen for its efficiency and adherence to animal welfare principles[13].
-
Animal Species:
-
Female rats are typically used, as they are often more sensitive[13].
-
-
Starting Dose Selection:
-
Procedure:
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days[16].
-
Body weights are recorded weekly.
-
-
Endpoint:
-
The study allows for the classification of the compound into a GHS (Globally Harmonized System) toxicity category.
-
Histopathological Examination
Protocol
-
Tissue Collection:
-
A comprehensive set of organs and tissues should be collected and preserved in 10% neutral buffered formalin.
-
-
Tissue Processing and Staining:
-
Pathological Evaluation:
Data Synthesis and Interpretation
The culmination of these preliminary studies is a foundational toxicity profile of 1-Propyl-1H-indazole-3-carboxylic acid.
| Assay | Key Endpoint | Interpretation |
| In Vitro Cytotoxicity (MTT) | IC50 Value | Quantifies the concentration causing 50% cell death. A low IC50 suggests high cytotoxic potential. |
| In Vitro Genotoxicity (Ames, MN, MLA) | Positive/Negative Result | A positive result in any assay indicates a potential for genetic damage and is a significant safety concern. |
| In Vivo Acute Oral Toxicity (OECD 423) | GHS Toxicity Category/LD50 Estimate | Classifies the acute lethal potential of the compound after a single oral dose. |
| Histopathology | Microscopic Findings | Identifies target organs of toxicity and the nature of the cellular injury. |
Conclusion and Next Steps
This structured, multi-pronged approach to the preliminary toxicity assessment of 1-Propyl-1H-indazole-3-carboxylic acid provides a robust initial safety profile. The data generated will be instrumental in making a go/no-go decision for further development. If the compound demonstrates an acceptable safety profile in these initial studies, the next steps would involve more comprehensive repeat-dose toxicity studies in one or more species to evaluate the effects of longer-term exposure.
References
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Sun, J., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
HistologiX. (n.d.). Supporting Toxicology Studies. Retrieved from [Link]
-
OECD. (2001, December 17). OECD Test Guideline 423. National Toxicology Program. Retrieved from [Link]
-
Pharmaron. (n.d.). Genetic Toxicology Services: GLP Genotoxicity. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]
-
Proprevia. (2024, November 6). Preclinical Histopathology: A Powerful Insight into Early Drug Development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]
-
Bu, Q., et al. (2021). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. PMC. Retrieved from [Link]
-
OECD. (2017, October 9). OECD/OCDE 402. Retrieved from [Link]
-
OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link]
-
OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
-
IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. Retrieved from [Link]
-
Scantox. (n.d.). Histopathology. Retrieved from [Link]
-
Atlantic Bone Screen. (n.d.). Toxicologic pathology. Retrieved from [Link]
-
Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. PubMed. Retrieved from [Link]
-
ACS Publications. (2012, October 9). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem. Retrieved from [Link]
-
Wang, Y., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Retrieved from [Link]
-
Cannaert, A., et al. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. Retrieved from [Link]
-
Abiedalla, Y., et al. (2019, August). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015, December 16). ResearchGate. Retrieved from [Link]
-
MDPI. (2025, July 3). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. Retrieved from [Link]
-
Wang, Y., et al. (2020, July 6). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Retrieved from [Link]
-
Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]
- 12. pharmaron.com [pharmaron.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. waxitinc.com [waxitinc.com]
- 18. scantox.com [scantox.com]
- 19. histologix.com [histologix.com]
- 20. idexxbioanalytics.com [idexxbioanalytics.com]
- 21. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]
An In-depth Technical Guide to Elucidating the Metabolic Pathways of 1-Propyl-1H-indazole-3-carboxylic acid
Abstract
The identification and characterization of metabolic pathways are critical mandates in drug discovery and development, directly influencing a compound's pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive, technically-grounded framework for elucidating the metabolic fate of 1-Propyl-1H-indazole-3-carboxylic acid, a novel chemical entity. As direct metabolic data for this specific molecule is not extensively published, this document synthesizes established principles of drug metabolism with advanced analytical strategies to construct a predictive and actionable workflow. We will explore the probable metabolic "soft spots" within the molecule, detail the likely Phase I and Phase II biotransformations, and provide robust, field-proven protocols for in vitro investigation using human liver microsomes (HLMs) coupled with high-resolution mass spectrometry (HRMS). This guide is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, scientifically-defensible approach to metabolite identification.
Introduction: The Imperative of Metabolite Identification
In the journey of a new chemical entity (NCE) from bench to bedside, understanding its biotransformation is not merely a regulatory checkbox but a fundamental aspect of its development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough safety testing of metabolites, particularly those that are unique to humans or are present at disproportionately high levels compared to preclinical species.[1][2][3][4] Metabolite profiling informs on potential drug-drug interactions, helps explain inter-individual variability in response, and uncovers potentially toxic or pharmacologically active metabolites.[5]
The subject of this guide, 1-Propyl-1H-indazole-3-carboxylic acid, belongs to the indazole class of compounds, a scaffold present in numerous pharmacologically active agents.[6][7][8] Its structure presents several key functional groups amenable to metabolic modification: an N-propyl group, an aromatic indazole core, and a carboxylic acid moiety. This guide will systematically deconstruct the molecule to predict its metabolic fate and outline a definitive strategy for empirical confirmation.
Structural Analysis and Prediction of Metabolic Pathways
A molecule's structure is the primary determinant of its interaction with metabolic enzymes. By identifying potential sites of enzymatic attack, or "metabolic soft spots," we can predict the most likely biotransformations.
Key Structural Features of 1-Propyl-1H-indazole-3-carboxylic acid:
-
N-Propyl Group: Alkyl groups attached to a heteroatom are common substrates for Cytochrome P450 (CYP) enzymes.
-
Indazole Ring: A bicyclic aromatic system that can undergo oxidation.
-
Carboxylic Acid Group: A prime target for Phase II conjugation reactions.
Predicted Phase I Metabolic Pathways
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For 1-Propyl-1H-indazole-3-carboxylic acid, the following CYP-mediated reactions are predicted to be dominant:
-
Aliphatic Hydroxylation of the N-Propyl Chain: This is often a major metabolic pathway for N-alkyl compounds.[9] Oxidation can occur at the terminal carbon (ω-hydroxylation) or the sub-terminal carbon (ω-1 hydroxylation), leading to primary and secondary alcohols, respectively. These can be further oxidized to aldehydes, ketones, and carboxylic acids.
-
N-Dealkylation: Cleavage of the N-propyl group is another highly probable pathway mediated by CYPs. The mechanism is believed to proceed via hydrogen atom transfer (HAT) from the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield the de-alkylated indazole core and propionaldehyde.[10][11][12][13]
-
Aromatic Hydroxylation: The indazole ring itself can be hydroxylated at various positions, although this is often a less favored pathway compared to the more facile oxidation of the alkyl side chain.[14]
-
N-Oxidation: While less common for this type of structure, direct oxidation of the indazole nitrogen atoms could occur, potentially leading to the formation of an oxaziridine intermediate.[15]
Predicted Phase II Metabolic Pathways
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly enhancing their water solubility and facilitating excretion.[16]
-
Acyl Glucuronidation: The carboxylic acid group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the formation of an acyl-glucuronide conjugate.[17] This is predicted to be a major clearance pathway for the parent compound and any metabolites retaining the carboxylic acid moiety. Several UGT isoforms, particularly UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the glucuronidation of carboxylic acids.[18][19][20]
-
Glucuronidation of Hydroxylated Metabolites: The hydroxyl groups introduced during Phase I reactions (e.g., on the propyl chain or indazole ring) provide additional handles for glucuronidation, forming ether-glucuronides.
The interplay of these pathways creates a complex metabolic profile. A visual representation of these predicted transformations is essential for conceptualizing the analytical strategy.
Caption: Predicted Phase I and Phase II metabolic pathways.
A Self-Validating Workflow for In Vitro Metabolite Identification
To empirically validate these predictions, a robust in vitro system is required. Human liver microsomes (HLMs) are the gold standard for initial metabolite profiling, as they contain a rich complement of Phase I (CYPs) and Phase II (UGTs) enzymes.[21][22][23] The workflow described below is designed to be self-validating by including appropriate controls and leveraging the power of high-resolution mass spectrometry (HRMS) for confident identification.[24][25][26][27]
Caption: A robust workflow for in vitro metabolite identification.
Detailed Experimental Protocol: HLM Incubation
This protocol ensures that observed metabolites are the result of enzymatic activity by comparing cofactor-fortified incubations against controls.
Materials:
-
1-Propyl-1H-indazole-3-carboxylic acid (Test Compound)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)[28]
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (for activating UGTs)[22]
-
Acetonitrile (ACN), ice-cold
-
Purified Water
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compound. Prepare fresh NADPH regenerating solution and UDPGA solution.
-
Phase I Incubation Setup (in triplicate):
-
To a microcentrifuge tube, add:
-
Potassium Phosphate Buffer (to final volume of 200 µL)
-
HLM (to final concentration of 0.5 mg/mL)
-
Test Compound (to final concentration of 1-10 µM)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH regenerating solution.
-
-
Phase II Incubation Setup (in triplicate):
-
To a microcentrifuge tube, add HLM and buffer.
-
Add Alamethicin (to final concentration of ~25 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal membrane.[22]
-
Add Test Compound.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add UDPGA (to final concentration of ~2-5 mM).
-
-
Control Incubations:
-
Negative Control (No Cofactor): Follow the Phase I setup but replace the NADPH solution with buffer. This identifies non-enzymatic degradation.
-
Stability Control (No HLM): Incubate the test compound in buffer with cofactors but without HLM. This identifies chemical instability.
-
-
Incubation & Termination:
-
Incubate all tubes at 37°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction: Add 2 volumes (400 µL) of ice-cold ACN to precipitate proteins.
-
-
Sample Processing:
-
Vortex thoroughly.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
Analytical Strategy: LC-HRMS
The use of liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern metabolite identification.[29] HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements (<5 ppm error), which are crucial for determining the elemental composition of metabolites and distinguishing them from endogenous matrix components.[24][25]
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is a versatile starting point for separating the parent compound and its likely metabolites.
-
Mobile Phase: A gradient of water and ACN/Methanol with 0.1% formic acid is standard for positive ion mode ESI-MS.
-
Rationale: The chromatographic separation reduces ion suppression and allows for the resolution of isomeric metabolites, which cannot be distinguished by mass alone.
High-Resolution Mass Spectrometry (HRMS):
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) should be employed. In DDA, the instrument performs a full scan to detect all ions, then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.
-
Data Mining: Specialized software is used to compare the chromatograms from the enzyme-active samples to the control samples.[30] Algorithms like mass defect filtering (MDF) and background subtraction can automatically flag potential metabolites based on predicted biotransformations.
Data Presentation and Structure Elucidation
The final step is the confident identification of the flagged metabolites. This is a puzzle-solving exercise combining accurate mass data with fragmentation patterns.
Summarizing Predicted Metabolites
A table should be constructed to guide the data analysis, listing the predicted metabolites, the expected mass shift from the parent compound, and the resulting exact mass.
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Elemental Composition Change |
| M1 | Hydroxylation (Propyl or Ring) | +15.9949 | +O |
| M2 | N-Dealkylation | -42.0470 | -C₃H₆ |
| M3 | Carboxylation (from terminal alcohol) | +29.9898 | +O₂ -H₂ |
| M4 | Acyl-Glucuronidation | +176.0321 | +C₆H₈O₆ |
| M5 | Hydroxylation + Glucuronidation | +192.0270 | +C₆H₈O₇ |
Table 1: Predicted metabolites and corresponding mass shifts for guiding HRMS data analysis.
Causality in Fragmentation Analysis
The MS/MS fragmentation spectrum provides a fingerprint of the molecule's structure. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of modification can often be deduced.
-
Example 1: N-Propyl Chain Hydroxylation: A fragment ion corresponding to the intact indazole-3-carboxylic acid core would be expected in the parent's MS/MS spectrum. If a metabolite shows this same fragment ion but has a precursor mass 16 Da higher, it strongly suggests the hydroxylation occurred on the propyl chain, which was lost during fragmentation.
-
Example 2: Aromatic Hydroxylation: If the fragment corresponding to the indazole core is shifted by +16 Da in the metabolite's spectrum, this is strong evidence for hydroxylation on the aromatic ring system.
-
Example 3: Glucuronidation: Acyl-glucuronides typically show a characteristic neutral loss of 176 Da (the glucuronic acid moiety) during fragmentation, which is a powerful diagnostic tool.
Conclusion
The elucidation of metabolic pathways for a novel compound like 1-Propyl-1H-indazole-3-carboxylic acid is a systematic process grounded in the principles of biochemistry and analytical chemistry. By combining predictive analysis based on chemical structure with a robust, self-validating in vitro workflow, researchers can confidently identify and characterize the key biotransformations. This guide provides the foundational logic and detailed protocols necessary to undertake such an investigation. The insights gained from these studies are paramount, providing the critical data needed to advance a compound through the drug development pipeline with a comprehensive understanding of its metabolic fate, ensuring greater safety and efficacy for future clinical applications.
References
-
Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PMC. Available at: [Link]
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. Available at: [Link]
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at: [Link]
-
Metabolite Structure Analysis by High-Resolution MS: Supporting Drug-Development Studies. PubMed. Available at: [Link]
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
The N-dealkylation of amine contaminants mediated by cytochrome P450 enzymes. Royal Society of Chemistry. Available at: [Link]
-
Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. J-Stage. Available at: [Link]
-
High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. Available at: [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Available at: [Link]
-
Microsomal P450-Catalyzed N-Dealkylation of N,N-Dialkylanilines: Evidence for a Cα−H Abstraction Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Available at: [Link]
-
Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv. Available at: [Link]
-
Characterization of Rat and Human UDP-Glucuronosyltransferases Responsible for the in Vitro Glucuronidation of Diclofenac. Toxicological Sciences | Oxford Academic. Available at: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. ResearchGate. Available at: [Link]
-
Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society. Available at: [Link]
-
Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. Available at: [Link]
-
Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects. Washington State University Research Exchange. Available at: [Link]
-
UDP-Glucuronosyltransferases. Bentham Science Publishers. Available at: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]
-
In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]
-
Glucuronosyltransferase. Wikipedia. Available at: [Link]
-
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. Available at: [Link]
-
Coexistence of different pathways in the metabolism of n-propylbenzene by Pseudomonas sp. PubMed. Available at: [Link]
-
Coexistence of different pathways in the metabolism of n-propylbenzene by Pseudomonas sp. PMC. Available at: [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available at: [Link]
-
In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. MDPI. Available at: [Link]
-
INVITROCYP 150-Donor Human Liver Microsomes. BioIVT. Available at: [Link]
-
Characterization of the in Vitro Metabolic Profile of Evodiamine in Human Liver Microsomes and Hepatocytes by UHPLC-Q Exactive Mass Spectrometer. PMC. Available at: [Link]
-
(PDF) Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
-
Identification of Core Regulatory Genes and Metabolic Pathways for the n-Propanol Synthesis in Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
Metabolism of the β-oxidized intermediates of N-nitrosodi-n-propylamine: N-nitroso-β-hydroxypropylpropylamine and N-nitroso-β-oxopropylpropylamine. Oxford Academic. Available at: [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]
-
Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Chemical Research in Toxicology. Available at: [Link]
-
Metabolite quantification recommendation - fit for purpose. European Bioanalysis Forum. Available at: [Link]
-
Safety Testing of Drug Metabolites. FDA. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
-
Guideline on the investigation of drug interactions. European Medicines Agency. Available at: [Link]
-
Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Regulations.gov. Available at: [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available at: [Link]
-
The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. PMC. Available at: [Link]
-
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. fda.gov [fda.gov]
- 4. regulations.gov [regulations.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. mdpi.com [mdpi.com]
- 10. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Portal [rex.libraries.wsu.edu]
- 14. The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juser.fz-juelich.de [juser.fz-juelich.de]
- 16. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 23. scispace.com [scispace.com]
- 24. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Metabolite structure analysis by high-resolution MS: supporting drug-development studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. veritastk.co.jp [veritastk.co.jp]
- 29. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 30. Characterization of the in Vitro Metabolic Profile of Evodiamine in Human Liver Microsomes and Hepatocytes by UHPLC-Q Exactive Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of 1-Propyl-1H-indazole-3-carboxylic acid
This guide provides a comprehensive overview of the historical development and synthetic evolution of 1-Propyl-1H-indazole-3-carboxylic acid and its parent scaffold, 1H-indazole-3-carboxylic acid. It is intended for researchers, medicinal chemists, and professionals in drug development who require a deep understanding of the synthetic strategies and chemical logic that have made this important heterocyclic compound accessible.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Often considered a bioisostere of indole, it is a privileged scaffold found in numerous therapeutic agents.[1][2] The unique arrangement of its two nitrogen atoms allows for diverse biological interactions, leading to a wide spectrum of activities, including antitumor, anti-inflammatory, and serotonin 5-HT3 receptor antagonism.[1][2]
Within this family, 1H-indazole-3-carboxylic acid and its N-alkylated derivatives, such as 1-Propyl-1H-indazole-3-carboxylic acid, serve as critical starting materials and key intermediates for synthesizing more complex molecules.[1][3] Their utility is demonstrated in the development of drugs like Granisetron, a serotonin receptor antagonist, and Lonidamine, an antispermatogenic agent.[4][5][6] This guide traces the scientific journey of synthesizing this core, from early challenging methods to modern, practical protocols.
Early Synthetic Strategies and Their Limitations
Initial syntheses of the 1H-indazole-3-carboxylic acid core were often hampered by limitations in yield, harsh reaction conditions, or the availability of starting materials.[1] A predominant early pathway involved the cyclization of 2-nitrophenylacetic acid derivatives.
The 2-Nitrophenylacetic Acid Route
This classical approach forms the indazole ring through a reduction and diazotization-cyclization sequence. The core logic is to first reduce the nitro group of a 2-nitrophenylacetic acid derivative to an amine, which is then diazotized and cyclized in situ to form the indazole ring.
A significant challenge with this method, especially for primary alkyl esters, was the competing formation of an oxindole byproduct during the reduction step.[1] This side reaction significantly reduced the yield and complicated purification, making the route less practical for large-scale synthesis.
Evolution to a Practical, High-Yield Synthesis
Recognizing the limitations of previous methods, significant research was directed toward developing a more robust and scalable synthesis. A pivotal advancement was reported in 1996, which established a practical route starting from derivatives of 2-nitrophenylacetic acid but with crucial optimizations.[1][7]
This improved methodology focuses on preparing 1H-indazole-3-carboxamides or -carboxylates, which are stable precursors that can be easily hydrolyzed to the desired carboxylic acid. The key innovation was the management of the cyclization step to minimize byproduct formation.
Workflow: Optimized Synthesis via 2-Aminophenylacetic Acid Derivatives
The workflow below illustrates the optimized pathway, which involves the reduction of a 2-nitrophenylacetamide, followed by N-acetylation and a carefully controlled diazotization and cyclization.
Caption: Optimized synthesis of the indazole-3-carboxylic acid core.
Detailed Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid[1]
Step 1: Cyclization to 1-Acetyl-1H-indazole-3-carboxamide
-
To a solution of 2-acetamidophenylacetamide (e.g., N,N-diethyl-2-acetamidophenylacetamide, 1 equivalent) in acetic acid, add acetic anhydride (3 equivalents).
-
At 90-95 °C, add a solution of sodium nitrite (1.25 equivalents) in water dropwise over 15 minutes.
-
Maintain the temperature and stir for 1.5 hours.
-
Pour the reaction mixture into water and stir for 1 hour to precipitate the product.
-
Collect the precipitate by filtration. The crude product can be purified by recrystallization from ethanol to yield the 1-acetyl-1H-indazole-3-carboxamide derivative.
Causality: The use of acetic anhydride and sodium nitrite (or tert-butyl nitrite) under controlled temperature allows for efficient diazotization of the amino group and subsequent intramolecular cyclization. The N-acetyl group acts as a temporary protecting group and facilitates the reaction, preventing the formation of oxindole byproducts seen in earlier methods.
Step 2: Hydrolysis to 1H-Indazole-3-carboxylic Acid
-
Prepare a suspension of the 1-acetyl-1H-indazole-3-carboxamide (1 equivalent) and sodium hydroxide (3 equivalents) in water.
-
Stir the suspension under reflux for 1.5 hours. The acetyl group and the amide are both hydrolyzed.
-
Cool the mixture to room temperature and add more water.
-
Acidify the mixture with 20% aqueous HCl to precipitate the product.
-
Stir for 1 hour at room temperature.
-
Collect the precipitate by filtration and wash with water to give 1H-indazole-3-carboxylic acid as an off-white powder with high purity (>99% by HPLC).
Causality: Strong basic hydrolysis effectively removes the N-acetyl group and converts the C3-carboxamide to a carboxylate salt. Subsequent acidification protonates the carboxylate and the indazole N1-position, precipitating the desired acid in very high yield.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Limitations |
| Classical Route | 2-Nitrophenylacetic acid esters | Fe, Acid; Isoamyl nitrite | Low to Moderate | Utilizes simple starting materials | Oxindole byproduct formation, especially with primary alkyl esters[1] |
| Optimized Protocol | 2-Nitrophenylacetamides | Fe, NH4Cl; Ac₂O, NaNO₂; NaOH | >80% (overall) | High yield, high purity, avoids oxindole byproduct, scalable[1] | Multi-step process |
| Modern One-Step | o-Aminophenylacetic acid amide | Sodium Nitrite | ~95% | Single step, high yield | Requires specific substituted starting material[5] |
| [3+2] Cycloaddition | 2-(Trimethylsilyl)phenyl triflate | Ethyl diazoacetate, TBAF | ~82% | Mild conditions, good functional group tolerance | Requires specialized benzyne precursor[8] |
Modern Synthetic Innovations
Further advancements have focused on increasing efficiency through one-pot procedures or novel reaction pathways.
One-Step Synthesis from o-Aminophenylacetic Acid Derivatives
A patented process describes a highly efficient one-step synthesis. This method takes an o-aminophenylacetic acid amide or ester and directly converts it to the corresponding 1H-indazole-3-carboxylic acid derivative using a nitrite salt, such as sodium nitrite or tert-butyl nitrite.[5] This approach streamlines the process significantly by avoiding the isolation of intermediates.
Caption: A streamlined one-step synthesis of the indazole core.
[3+2] Cycloaddition Route
Another modern approach involves the generation of benzyne in situ from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[8] The highly reactive benzyne then undergoes a [3+2] cycloaddition reaction with a diazo compound, such as ethyl diazoacetate, to form the indazole ring directly. This method is valued for its mild reaction conditions and tolerance of various functional groups, though it requires more specialized starting materials.[8]
Synthesis of 1-Propyl-1H-indazole-3-carboxylic acid
Once the core 1H-indazole-3-carboxylic acid is obtained, N-alkylation to produce the target 1-propyl derivative is typically a straightforward process.
Protocol: N-Propylation
-
Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the N1 position of the indazole ring.
-
Add the alkylating agent, 1-bromopropane or 1-iodopropane (1-1.2 equivalents), to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization to yield 1-Propyl-1H-indazole-3-carboxylic acid.
Applications in Drug Discovery
The synthesis of 1-Propyl-1H-indazole-3-carboxylic acid and its parent compound is not an academic exercise; it is a critical step in the discovery of new medicines. This core is a versatile building block used to create a wide array of derivatives with significant biological activities.
-
Antispermatogenic Agents: Halogenated 1-benzyl-indazole-3-carboxylic acids, derived from this core, have shown potent antispermatogenic activity by disrupting the seminiferous tubules.[6]
-
Serotonin Receptor Ligands: The indazole-3-carboxamide moiety is central to the design of selective serotonin 5-HT4 receptor ligands, which have potential applications in treating gastrointestinal and cognitive disorders.[9]
-
Antitumor Agents: The 1H-indazole-3-amide framework is a key structural component in several kinase inhibitors used in oncology, such as Entrectinib and Linifanib.[2]
Conclusion
The history of synthesizing 1-Propyl-1H-indazole-3-carboxylic acid and its foundational scaffold is a clear demonstration of progress in synthetic organic chemistry. From early, low-yielding methods plagued by side reactions, the field has evolved to offer multiple robust, scalable, and high-purity routes. These advancements have been crucial, transforming the indazole-3-carboxylic acid core from a chemical curiosity into a readily accessible and indispensable building block for the development of life-changing therapeutics. The continued refinement of these synthetic pathways will undoubtedly accelerate the discovery of new and improved indazole-based drugs.
References
-
Yoshida, T., Matsuura, N., Yamamoto, K., Doi, M., Shimada, K., Morie, T., & Kato, S. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, 43(12), 2701. [Link]
-
Butini, S., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
-
Reddy, T. S., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Kumar, A., et al. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Reddy, T. S., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. DOI. [Link]
- Google Patents. (n.d.).
-
Article Information. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-STAGE. [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]
-
Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. [Link]
-
Corsi, G., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives [chooser.crossref.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability and Degradation Kinetics of 1-Propyl-1H-indazole-3-carboxylic Acid
Executive Summary
1-Propyl-1H-indazole-3-carboxylic acid (CAS: 173600-09-4) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of cannabinoid receptor agonists and novel antineoplastic agents. For drug development professionals, understanding the thermodynamic profile of this compound is critical. This whitepaper synthesizes the fundamental thermodynamic principles governing its structural stability, tautomeric locking mechanisms, and thermal degradation kinetics, providing actionable, self-validating protocols for laboratory analysis.
Molecular Context & Tautomeric Thermodynamics
The indazole ring system is characterized by a fused benzene and pyrazole structure. A defining feature of unsubstituted indazoles is their capacity for annular tautomerism, existing in a dynamic equilibrium between 1H- and 2H-tautomers.
Theoretical and experimental thermodynamic studies consistently demonstrate that the 1H-tautomer is thermodynamically more stable due to a more favorable electronic distribution and higher aromatic resonance energy[1]. In the case of2, the alkylation at the N1 position acts as a "tautomeric lock"[2]. By covalently bonding the propyl group to the N1 nitrogen, the molecule is restricted exclusively to the 1H-configuration[1]. This steric and electronic restriction prevents the entropic and enthalpic fluctuations associated with tautomeric shifts, thereby lowering the overall Gibbs free energy ( ΔG ) of the system and enhancing its stability in both solid-state and solution phases.
Fig 1: Thermodynamic logic of tautomeric locking via N1-propylation.
Thermal Degradation and Decarboxylation Kinetics
While the N1-alkylated indazole core is highly stable, the C3-carboxylic acid moiety introduces a specific site of thermal and chemical lability. Under thermal stress or highly acidic conditions, the compound is susceptible to 3[3].
Mechanistic Causality
The mechanism of acid-catalyzed decarboxylation involves the initial protonation of the carboxyl group or the indazole ring, forming a reactive carboxyl cation intermediate. This transition state is followed by the heterolytic cleavage of the C3-C bond, releasing carbon dioxide ( CO2 ) and yielding 1-propyl-1H-indazole[3]. The rate-determining step is highly dependent on the solvent's dielectric constant and the Hammett acidity function ( H0 ).
Furthermore, in synthetic workflows, this position can undergo 4 when treated with reagents like N-bromosuccinimide (NBS)[4]. This is a thermodynamically driven process that replaces the carboxyl group with a halogen, utilizing the entropic release of CO2 gas as the primary thermodynamic driving force.
When utilized as a precursor for synthetic cannabinoids, the thermodynamic barrier for direct amidation is high. Consequently, the carboxylic acid must be activated (e.g., converted to an acyl chloride via oxalyl chloride) to create a thermodynamically favorable, exothermic pathway for5[5].
Fig 2: Thermal and acid-catalyzed decarboxylation pathway.
Quantitative Thermodynamic Data
To facilitate rapid comparison and integration into drug development pipelines, the core physicochemical and thermodynamic properties are summarized below:
| Parameter | Value / Description | Analytical Significance |
| Molecular Formula | C11H12N2O2 | Baseline for mass spectrometry. |
| Molecular Weight | 204.23 g/mol | Stoichiometric calculations. |
| Tautomeric State | 100% 1H-tautomer | Simplifies NMR spectra; predictable binding affinity. |
| Decarboxylation Onset | ~150°C - 180°C (Matrix dependent) | Defines maximum processing temperature. |
| Amidation Activation | Requires EDC/HOBt or Oxalyl Chloride | Direct amidation is thermodynamically unfavorable. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot effectively.
Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Purpose: To map the thermal stability and exact decarboxylation onset temperature. Causality: TGA measures mass loss (quantifying the exact stoichiometric release of CO2 ), while DSC measures heat flow (identifying whether the decarboxylation is endothermic or exothermic and pinpointing the melting point prior to degradation).
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of 1-Propyl-1H-indazole-3-carboxylic acid into an aluminum crucible. Why: Small mass ensures uniform heat distribution and prevents thermal lag.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min. Why: An inert atmosphere prevents oxidative degradation, ensuring any mass loss is strictly due to thermal decarboxylation.
-
Thermal Ramping: Heat the sample from 25°C to 300°C at a precise rate of 10°C/min.
-
Self-Validation Check: The TGA thermogram should show a distinct mass loss corresponding to exactly ~21.5% of the initial mass (the molecular weight fraction of CO2 : 44.01 / 204.23). If the mass loss exceeds this, secondary degradation of the indazole core is occurring.
Protocol B: Acid-Catalyzed Decarboxylation Kinetic Assay
Purpose: To determine the half-life of the compound under simulated gastric or synthetic acidic conditions. Causality: By tracking the disappearance of the carboxylic acid peak via HPLC, researchers can calculate the first-order rate constant ( kobs ) of decarboxylation.
-
Matrix Preparation: Prepare a 0.1 M hydrochloric acid (HCl) solution, maintaining the ionic strength at I=1.0M using potassium chloride (KCl). Why: Constant ionic strength ensures that changes in reaction rate are solely due to pH, not solvent polarity shifts.
-
Incubation: Dissolve the compound to a concentration of 1 mg/mL and incubate at 60°C.
-
Sampling: Extract 100 μL aliquots at 10-minute intervals. Immediately quench the reaction by neutralizing with an equal volume of 0.1 M NaOH. Why: Quenching halts the protonation-driven transition state, freezing the kinetic snapshot.
-
Quantification: Analyze via HPLC-UV (detecting at ~254 nm). Plot the natural log of the remaining peak area versus time. The slope of this linear regression yields the negative rate constant ( −kobs ).
References
- Buy 1-Propyl-1h-indazole-3-carboxylic acid (EVT-8895777) | 173600-09-4 EvitaChem
- Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals BenchChem
- Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids ACS Publications (The Journal of Organic Chemistry)
- Halodecarboxylation of indazoles ResearchG
- Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists ACS Public
- Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids ACS Public
Sources
HPLC method development for 1-Propyl-1h-indazole-3-carboxylic acid quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 1-Propyl-1H-indazole-3-carboxylic Acid
As a Senior Application Scientist, developing a robust quantitative method for heterocyclic intermediates requires more than just selecting a standard C18 column and running a generic gradient. It demands a fundamental understanding of the analyte’s physicochemical properties and a proactive approach to method lifecycle management.
This guide details the mechanistic rationale, method development workflow, and self-validating protocols for quantifying 1-Propyl-1H-indazole-3-carboxylic acid (CAS: 173600-09-4), a critical building block in medicinal chemistry characterized by its fused benzene and pyrazole ring structure[1]. Furthermore, this protocol is aligned with the recently adopted (effective June 2024), ensuring regulatory compliance and analytical robustness[2].
Physicochemical Rationale & Chromatographic Strategy
To design a successful HPLC method, we must first deconstruct the analyte. 1-Propyl-1H-indazole-3-carboxylic acid ( C11H12N2O2 , MW: 204.23 g/mol ) presents two primary chromatographic challenges:
-
The Carboxylic Acid Moiety (-COOH): Located at the C3 position, this group has an estimated pKa of 3.5 to 4.0. If the mobile phase pH is near or above this value, the molecule will partially or fully ionize into a highly polar carboxylate anion, leading to poor retention, peak tailing, and irreproducible retention times.
-
The Indazole Core & Propyl Group: The nitrogen-rich indazole core can interact with residual silanols on standard silica columns, causing secondary retention mechanisms (tailing). Conversely, the N1-propyl group significantly increases the molecule's lipophilicity compared to the parent [3], making it highly suitable for reverse-phase (RP) separation.
The Causality of Choice: To ensure sharp, symmetrical peaks, we must force the analyte into a single, neutral state. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we suppress the ionization of the carboxylic acid. To mitigate secondary interactions from the nitrogen atoms, a low-silanol or specialized mixed-mode column, such as the , is highly recommended[4].
Fig 1. Logical relationship between mobile phase pH, analyte ionization, and retention.
Optimized Chromatographic Conditions
Based on the physicochemical profiling, the following isocratic method was developed to balance rapid throughput with high resolution.
Table 1: HPLC Method Parameters and Mechanistic Rationale
| Parameter | Specification | Causality / Rationale |
| Column | C18 or Newcrom R1 (150 x 4.6 mm, 3 µm) | Provides necessary hydrophobic retention; low silanol activity prevents N-based tailing[4]. |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water | Maintains pH ~2.7, fully suppressing carboxylic acid ionization. |
| Mobile Phase B | Acetonitrile (MeCN) | Offers lower viscosity and better UV transparency than methanol. |
| Elution Mode | Isocratic (40% A : 60% B) | Ensures a consistent baseline and rapid throughput (~5 min run time). |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns. |
| Detection | UV at 254 nm | Corresponds to the strong π−π∗ transition of the fused indazole ring. |
| Injection Vol. | 10 µL | Balances detection sensitivity with the prevention of column overloading. |
| Column Temp. | 30°C | Reduces mobile phase viscosity and stabilizes retention times against ambient shifts. |
Method Lifecycle & Validation Workflow
The updated ICH Q2(R2) guidelines emphasize that validation is not a one-time event but a continuous lifecycle[2]. The workflow below illustrates the progression from initial profiling to a fully validated state.
Fig 2. Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.
Table 2: ICH Q2(R2) Validation Summary (Representative Data)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| System Suitability | Tailing Factor ≤ 1.5, Plates ≥ 2000 | Tf = 1.12, N = 8500 | Pass |
| Specificity | No interference at retention time | Resolution ( Rs ) > 2.0 | Pass |
| Linearity | R2 ≥ 0.999 (Range: 10-100 µg/mL) | R2 = 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.8% | Pass |
| Repeatability | %RSD ≤ 2.0% (n=6) | %RSD = 0.65% | Pass |
| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | LOD=0.5 µg/mL, LOQ=1.5 µg/mL | Pass |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . This means the sequence includes built-in automated checks that confirm the method is functioning correctly during execution, preventing the generation of compromised data.
Step 1: Mobile Phase Preparation
-
Measure 400 mL of ultrapure water (18.2 MΩ·cm).
-
Add 1.0 mL of LC-MS grade Formic Acid to the water.
-
Add 600 mL of HPLC-grade Acetonitrile.
-
Mix thoroughly and degas via sonication for 10 minutes. Scientist Insight: Premixing the isocratic mobile phase rather than relying on the pump's proportioning valves eliminates baseline noise caused by micro-mixing inaccuracies and prevents micro-bubble formation.
Step 2: Standard and Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 1-Propyl-1H-indazole-3-carboxylic acid reference standard. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock.
-
Working Standard: Dilute the stock to 50 µg/mL using the diluent. Scientist Insight: Using a diluent that closely matches the mobile phase composition prevents the "solvent effect"—a phenomenon where a strong sample solvent causes the analyte band to spread before it focuses on the column head, leading to split peaks.
Step 3: The Self-Validating Sequence Architecture
Program your Chromatography Data System (CDS) to execute the following sequence. The run must automatically halt if System Suitability Test (SST) criteria are not met.
-
Equilibration: Run mobile phase at 1.0 mL/min for 20 minutes.
-
Blank Injection (n=2): Inject diluent. Validation Check: Confirms a flat baseline and absence of ghost peaks/carryover.
-
System Suitability Test (n=6): Inject the 50 µg/mL working standard six consecutive times.
-
Validation Check: The CDS must verify %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 2000. If it fails, the sequence aborts.
-
-
Sample Analysis (n=1 to 10): Inject unknown samples in duplicate.
-
Bracketing Standard (n=1): Inject the 50 µg/mL working standard.
-
Validation Check: The peak area must be within ±2.0% of the average SST area. This proves the system did not drift during sample analysis.
-
-
Repeat steps 4 and 5 until all samples are processed.
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]
-
Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]
Sources
Protocol for synthesizing 1-Propyl-1h-indazole-3-carboxylic acid amides
An Application Note for the Synthesis of 1-Propyl-1H-indazole-3-carboxylic Acid Amides
Authored by: A Senior Application Scientist
Introduction
The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives have demonstrated significant therapeutic potential, acting as potent kinase inhibitors, selective serotonin receptor ligands, and synthetic cannabinoid receptor agonists.[1][2][3][4] Their versatile biological profile has made them a focal point for drug discovery programs targeting cancer, neurological disorders, and inflammatory diseases.[1][3]
This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted 1-Propyl-1H-indazole-3-carboxylic acid amides. The described synthetic strategy is a robust two-step process designed for adaptability and scalability, making it suitable for both initial library synthesis and lead optimization campaigns.
The protocol is divided into two primary stages:
-
Regioselective N-Alkylation: Synthesis of the key intermediate, 1-Propyl-1H-indazole-3-carboxylic acid, from the commercially available 1H-indazole-3-carboxylic acid.
-
Amide Bond Formation: Coupling of the N-propylated intermediate with a diverse range of primary or secondary amines to yield the final target amides.
This guide emphasizes the underlying chemical principles, provides detailed step-by-step instructions, and includes a troubleshooting section to address common experimental challenges, ensuring researchers can confidently and successfully implement this methodology.
Overall Synthetic Workflow
The synthesis proceeds via an initial N-alkylation of the indazole core followed by a standard amide coupling reaction.
Part I: Synthesis of 1-Propyl-1H-indazole-3-carboxylic Acid
The critical first step is the alkylation of the indazole nitrogen. The regioselectivity of this reaction (N-1 vs. N-2) is a crucial consideration. While mixtures can form, using a strong base like sodium hydride in a polar aprotic solvent typically favors the formation of the delocalized indazole anion, which, upon reaction with an alkyl halide, often yields the thermodynamically more stable N-1 substituted product as the major isomer.[5][6]
Experimental Protocol
Materials and Reagents:
-
1H-Indazole-3-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 1H-Indazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution or a fine suspension (approx. 0.2 M concentration).
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 2.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become homogeneous or change in appearance, indicating the formation of the sodium indazolide salt.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via the dropping funnel over 20 minutes.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any unreacted NaH.
-
Acidification & Extraction: Acidify the aqueous mixture to pH ~3 with 1 M HCl. Extract the product with ethyl acetate or a similar organic solvent (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Propyl-1H-indazole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Part II: Amide Bond Formation
The formation of the amide bond is achieved by activating the carboxylic acid group of the intermediate, rendering it susceptible to nucleophilic attack by an amine. The use of coupling reagents like HATU or the EDC/HOBt system is standard practice. HATU is a highly efficient uronium-based coupling agent that often provides faster reaction times and higher yields, especially with less nucleophilic amines.[7][8]
General Amide Coupling Mechanism
Experimental Protocol (HATU Coupling)
Materials and Reagents:
-
1-Propyl-1H-indazole-3-carboxylic acid (from Part I)
-
Desired primary or secondary amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
| Reagent | Molar Equivalents | Purpose |
| 1-Propyl-1H-indazole-3-carboxylic acid | 1.0 | Carboxylic acid component |
| Amine (R1R2NH) | 1.1 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling agent (activates acid) |
| DIPEA / TEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Aprotic polar solvent |
Procedure:
-
Reaction Setup: To a round-bottom flask containing 1-Propyl-1H-indazole-3-carboxylic acid (1.0 eq), add anhydrous DMF (to approx. 0.2 M).
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting carboxylic acid spot is no longer visible.
-
Workup: Pour the reaction mixture into water. An oily residue or a precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO3 solution (to remove unreacted acid and HATU byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, pure product.
Self-Validation and Trustworthiness
To ensure the identity and purity of the synthesized compounds, a series of analytical checks are mandatory:
-
TLC/LC-MS: Used for in-process monitoring to ensure reactions go to completion.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the intermediate and the final product. For the N-alkylation step, 2D NMR techniques like HMBC can be used to definitively distinguish between N-1 and N-2 isomers, as the N-1 propyl protons will show a correlation to the C7a carbon of the indazole ring.[8]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the target molecule.
-
Infrared (IR) Spectroscopy: Useful for confirming the amide bond formation, evidenced by a strong carbonyl (C=O) stretch around 1650 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in N-alkylation | Incomplete deprotonation or inactive base. | Ensure NaH is fresh and handled under inert conditions. Allow sufficient time for salt formation before adding the alkyl halide. |
| Formation of N-1/N-2 isomers | Reaction conditions influencing regioselectivity. | The choice of base and solvent is critical. While this protocol favors the N-1 isomer, isomers may need to be separated by column chromatography.[5][8] |
| Sluggish amide coupling | Poorly nucleophilic amine or inefficient coupling agent. | Switch from EDC/HOBt to a more powerful uronium salt like HATU or PyBOP.[8] Gently heating the reaction to 40-50 °C can also drive it to completion, but monitor for degradation.[8] |
| N-acylurea byproduct formation | Side reaction with EDC coupling agent. | This is a common byproduct with carbodiimides. Switching to HATU or another phosphonium/uronium salt will eliminate this issue.[8] |
| Difficult purification | Byproducts from coupling reagents (e.g., DCU from DCC/EDC). | The aqueous NaHCO3 wash is crucial for removing acidic byproducts. Byproducts from HATU are water-soluble and easily removed during workup. |
References
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4 (3):1311-1316. [Link]
-
Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 1996, 43(12), 2701-2712. [Link]
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Published December 16, 2015. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1215-1221. [Link]
-
Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 2019, 7:321. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives | Abstract. Der Pharma Chemica. [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 2020, 203:112517. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Wako Chemicals. Published February 16, 2023. [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 2009, 74(16), 6398–6401. [Link]
-
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 2012, 55(21), 9107–9123. [Link]
-
Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Using 1-Propyl-1h-indazole-3-carboxylic acid as a precursor in drug discovery
Application Note: 1-Propyl-1H-indazole-3-carboxylic Acid as a Strategic Precursor in Novel Drug Discovery
Application Overview
In contemporary medicinal chemistry, the indazole core serves as a privileged scaffold, frequently utilized as a metabolically stable bioisostere for indole and benzisoxazole rings. Specifically, 1-Propyl-1H-indazole-3-carboxylic acid (CAS: 173600-09-4) has emerged as a critical precursor for synthesizing diverse libraries of indazole-3-carboxamides[1]. By providing a pre-installed N1-propyl chain and a highly reactive C3-carboxylic acid, this building block enables rapid, divergent synthesis of compounds targeting Cannabinoid Receptors (CB1/CB2)[2][3], Serotonin 4 (5-HT4) receptors[4], and Calcium-Release Activated Calcium (CRAC) channels[5].
Mechanistic Rationale: Scaffold Selection and Causality
The selection of 1-propyl-1H-indazole-3-carboxylic acid over its indole counterparts is driven by specific pharmacodynamic and pharmacokinetic causalities:
-
Metabolic Stability: The nitrogen-nitrogen bond in the indazole ring resists the oxidative cleavage that typically degrades the C2-C3 double bond in indoles, thereby extending the biological half-life of the resulting drug candidates.
-
Receptor Pocket Engagement: The N1-propyl group is precisely calibrated to occupy auxiliary hydrophobic pockets within G-protein coupled receptors (GPCRs). For instance, in synthetic cannabinoid receptor agonists (SCRAs) like SGT-185, the propyl chain mimics the aliphatic tail of classical cannabinoids, which is essential for anchoring the molecule within the CB1 transmembrane domain[3].
-
Hydrogen Bonding: The N2 atom of the indazole core acts as a localized hydrogen bond acceptor, a feature absent in indoles, which often improves target binding affinity and aqueous solubility[5].
Strategic Synthetic Workflows
The carboxylic acid moiety at the C3 position allows for versatile amidation strategies. Depending on the steric hindrance and nucleophilicity of the target amine, researchers can opt for either direct peptide coupling (e.g., HATU) or acyl chloride activation[4][6].
Figure 1: Divergent synthetic workflows for 1-Propyl-1H-indazole-3-carboxylic acid derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate built-in Quality Control (QC) checkpoints.
Protocol A: Synthesis of 1-Propyl-1H-indazole-3-carboxylic acid via N1-Alkylation
Purpose: To generate the N1-propyl precursor from 1H-indazole-3-carboxylic acid with high regioselectivity[1][2].
-
Preparation: Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq). Causality: K₂CO₃ is a mild base that effectively deprotonates the acidic N1 position without triggering unwanted side reactions or ester hydrolysis.
-
Alkylation: Add 1-Bromopropane (1.2 eq) dropwise at 0 °C. Gradually warm the reaction to 60 °C and stir for 12 hours. Causality: DMF accelerates the SN2 substitution, while the controlled temperature prevents over-alkylation.
-
Self-Validation Checkpoint 1 (Reaction Monitoring): Sample 10 µL, dilute in 1 mL Methanol, and spot on a TLC plate (Eluent: DCM/MeOH 9:1). The N1-alkylated product will elute significantly higher (higher Rf) than the highly polar starting material. If starting material persists, add an additional 0.2 eq of 1-bromopropane.
-
Workup: Quench with ice water, acidify to pH 3 using 1M HCl (to precipitate the carboxylic acid), and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint 2 (Regioselectivity): Analyze the crude product via ¹H-NMR. Confirm N1-alkylation (over N2-alkylation) by verifying the characteristic chemical shift of the indazole C7 proton, which is deshielded by the adjacent N1-alkyl group.
Protocol B: HATU-Mediated Amide Coupling for Library Generation
Purpose: To couple the precursor with sterically hindered amines (e.g., cumylamine) to yield target indazole-3-carboxamides[6].
-
Activation: Dissolve 1-Propyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt because it forms a highly reactive 7-aza-HOBt active ester, which is critical for overcoming the steric bulk of complex amines. DIPEA maintains the amine in its reactive free-base form.
-
Coupling: Add the target amine (1.1 eq) and stir at room temperature for 4–6 hours.
-
Self-Validation Checkpoint 3 (LC-MS Confirmation): Inject a 5 µL aliquot into an LC-MS system. The disappearance of the precursor mass (m/z 205.09 [M+H]⁺) and the dominant appearance of the target mass confirms complete conversion.
-
Purification: Pour the mixture into ice water to precipitate the crude amide. Filter, wash with cold water and diethyl ether, and recrystallize from Ethanol/DMF to achieve >98% purity.
Quantitative Pharmacochemical Data
The following table summarizes the typical reaction efficiencies and calculated physicochemical properties of derivatives synthesized from the 1-propyl-1H-indazole-3-carboxylic acid precursor across different therapeutic domains.
| Derivative Class | Target Receptor/Channel | Typical Amine Reactant | Preferred Activation Method | Average Yield (%) | LogP (calc) | Primary Application |
| SCRA Analogs (e.g., SGT-185) | CB1 / CB2 Receptors | Cumylamine / Adamantylamine | HATU / DIPEA | 75 - 85% | 4.5 - 5.2 | Cannabinoid Research / Forensic Standards |
| 5-HT4 Ligands | 5-HT4 Receptor | 1-Butylpiperidin-4-ylmethanamine | Oxalyl Chloride / DMF (cat.) | 60 - 75% | 2.8 - 3.5 | Gastrointestinal & Neurological Therapeutics |
| CRAC Blockers | Orai1 / STIM1 Channels | 2,4-Difluoroaniline | SOCl₂ / Pyridine | 65 - 80% | 3.1 - 4.0 | Immune Modulation / Anti-inflammatory Agents |
References
- EvitaChem Database.Buy 1-Propyl-1h-indazole-3-carboxylic acid (EVT-8895777) | 173600-09-4.
- Bai, S., et al. (2016).Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC.
- Journal of Chemical and Pharmaceutical Research (JOCPR).Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives.
- Forensic Chemistry (2024).Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.
- Journal of Medicinal Chemistry - ACS Publications (2012).Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands.
- PMC (National Institutes of Health).The e-Psychonauts' 'Spiced' World; Assessment of the Synthetic Cannabinoids' Information Available Online.
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. The e-Psychonauts’ ‘Spiced’ World; Assessment of the Synthetic Cannabinoids’ Information Available Online - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Application Note: High-Resolution NMR Spectroscopic Characterization of 1-Propyl-1H-indazole-3-carboxylic acid
Abstract
This document provides a detailed guide for the structural elucidation of 1-Propyl-1H-indazole-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry, unambiguous characterization of indazole derivatives is critical for drug discovery and development.[1][2] This application note outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation for ¹H and ¹³C NMR, and introduces two-dimensional (2D) NMR techniques for definitive resonance assignments. The provided methodologies and expected spectral data will serve as a valuable resource for researchers engaged in the synthesis and analysis of related compounds.
Introduction
1-Propyl-1H-indazole-3-carboxylic acid is a member of the indazole class of heterocyclic compounds, which are recognized as bioisosteres of indoles and exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and serotonin 5-HT3 receptor antagonist properties.[1][2] The precise substitution pattern on the indazole ring system is a key determinant of biological activity. NMR spectroscopy is an indispensable tool for the unambiguous assignment of N-alkylation regiochemistry and overall molecular structure.[3][4][5]
This guide details the application of ¹H, ¹³C, and 2D NMR spectroscopy to confirm the identity and purity of 1-Propyl-1H-indazole-3-carboxylic acid. We will address common challenges such as solvent selection for carboxylic acids and provide a systematic approach to interpreting complex spectra.
Molecular Structure and Numbering
A clear understanding of the molecular structure and conventional atom numbering is fundamental for accurate spectral assignment.
Figure 1. Molecular structure and atom numbering of 1-Propyl-1H-indazole-3-carboxylic acid.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is optimized for small organic molecules like the topic compound.
Materials:
-
1-Propyl-1H-indazole-3-carboxylic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
High-quality 5 mm NMR tubes[7]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool or filter plug
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR analysis (or 50-100 mg for ¹³C NMR) and place it into a clean, dry vial.[6]
-
Solvent Selection: The choice of deuterated solvent is critical. Due to the presence of the carboxylic acid group, which can undergo proton exchange, DMSO-d₆ is highly recommended as it minimizes this effect and provides a sharp -COOH signal.[8] Chloroform-d (CDCl₃) can also be used, but the carboxylic proton signal may be very broad or not observed.[9][10] The solubility of the compound should be the primary consideration.[11][12]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6][7] Gently swirl the vial to dissolve the compound completely. Sonication may be used cautiously if dissolution is slow.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution.[9] Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Figure 2. Workflow for NMR Sample Preparation.
Part 2: NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz or 500 MHz NMR spectrometer. These should be adjusted as necessary based on the instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64 (adjust for signal-to-noise)
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30 or similar)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (adjust for signal-to-noise)
2D NMR (COSY & HSQC) Acquisition:
-
Utilize standard instrument library pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments and scans should be sufficient to achieve good resolution and signal-to-noise.
Spectral Interpretation and Data Analysis
¹H NMR Spectrum: Expected Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The expected signals for 1-Propyl-1H-indazole-3-carboxylic acid are detailed below.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | 10.0 - 13.0 | Broad Singlet | - | Chemical shift is concentration and solvent-dependent.[10][13] May not be observed in protic solvents. |
| H-4, H-7 | 7.12 - 7.76 | Doublet | ~8.0-8.5 | These are typically the most upfield and downfield aromatic protons, respectively.[3] |
| H-5, H-6 | 7.12 - 7.76 | Triplet | ~7.0-8.0 | These protons appear as triplets due to coupling with two adjacent aromatic protons.[3] |
| N-CH₂ -CH₂-CH₃ (H-1') | ~4.40 - 5.20 | Triplet | ~7.0 | This signal corresponds to the methylene group directly attached to the indazole nitrogen.[3] |
| N-CH₂-CH₂ -CH₃ (H-2') | ~1.80 - 2.00 | Sextet | ~7.0 | This methylene group is split by the adjacent CH₂ and CH₃ groups. |
| N-CH₂-CH₂-CH₃ (H-3') | ~0.90 - 1.00 | Triplet | ~7.0 | The terminal methyl group of the propyl chain. |
¹³C NMR Spectrum: Expected Chemical Shifts
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C OOH | 160 - 175 | The carboxylic acid carbonyl carbon is significantly deshielded.[14] |
| C-3 | 132 - 134 | The carbon atom to which the carboxylic acid is attached.[3] |
| C-3a, C-7a | 123 - 140 | These are the quaternary carbons of the fused ring system.[3] |
| C-4, C-5, C-6, C-7 | 108 - 127 | Aromatic carbons of the benzene ring portion. C-7 is typically the most shielded.[3] |
| N-CH₂ -CH₂-CH₃ (C-1') | 45 - 55 | The carbon of the methylene group attached to the nitrogen. |
| N-CH₂-CH₂ -CH₃ (C-2') | 22 - 25 | The central carbon of the propyl chain. |
| N-CH₂-CH₂-CH₃ (C-3') | 10 - 15 | The terminal methyl carbon. |
2D NMR for Unambiguous Assignments
For complex molecules or to resolve signal overlap, 2D NMR techniques are invaluable.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For example, a cross-peak will be observed between the H-1' and H-2' protons of the propyl group, and between H-2' and H-3'. Similarly, correlations will be seen between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is essential for definitively assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~4.40-5.20 ppm (H-1') will show a correlation to the carbon signal at ~45-55 ppm (C-1').
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons and confirming the position of substituents. A key correlation for confirming the N-1 substitution would be between the H-1' protons and the C-7a carbon of the indazole ring.[4]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organomation.com [organomation.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. compoundchem.com [compoundchem.com]
Advanced Extraction and LC-MS/MS Quantification of 1-Propyl-1H-indazole-3-carboxylic Acid from Biological Matrices
Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Application Focus: Sample Preparation, Solid-Phase Extraction (SPE), and LC-MS/MS Analysis
Introduction & Mechanistic Context
The rapid proliferation of synthetic cannabinoids (SCs) presents an ongoing challenge for clinical and forensic toxicology. SCs containing an indazole core—such as APICA, ADB-PINACA, and their analogs—undergo extensive Phase I metabolism immediately following ingestion[1]. The primary metabolic biotransformation for ester- and amide-linked indazole SCs is enzymatic hydrolysis catalyzed by hepatic esterases and amidases, yielding terminal carboxylic acid metabolites[2].
1-Propyl-1H-indazole-3-carboxylic acid (CAS: 173600-09-4) is a critical structural scaffold and a key marker metabolite for propyl-substituted indazole SCs[3]. Because the parent drugs are highly lipophilic and rapidly cleared from the bloodstream, detecting this hydrophilic carboxylic acid metabolite in urine or blood is often the only definitive proof of exposure[4].
The Causality of the Metabolic Pathway
To facilitate renal clearance, the human body further processes this carboxylic acid via Phase II metabolism, conjugating it with glucuronic acid via UGT enzymes. Consequently, the analyte exists in urine predominantly as a glucuronide conjugate[2]. Attempting to extract the sample without first cleaving this conjugate will result in massive false negatives.
Phase I and II metabolic pathway of indazole-based synthetic cannabinoids.
Analytical Challenges & Experimental Rationale
Biological matrices (whole blood, plasma, urine) are laden with endogenous phospholipids, proteins, and salts that cause severe ion suppression in Electrospray Ionization (ESI) mass spectrometry. While simple Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) are common, they often fail to adequately isolate amphiphilic or highly polar carboxylic acids, leading to poor recovery and high matrix effects.
The Solution: Mixed-Mode Strong Anion Exchange (MAX) SPE 1-Propyl-1H-indazole-3-carboxylic acid contains a carboxylic acid functional group with a pKa of approximately 3.8. By adjusting the sample pH to 6.8 prior to extraction, the analyte is fully deprotonated (anionic).
We utilize a MAX SPE sorbent, which contains both a hydrophobic backbone (for reversed-phase retention of the indazole ring) and a quaternary amine (which maintains a permanent positive charge across all pH levels).
-
Binding: The anionic target binds tightly via ion-exchange.
-
Washing: We can aggressively wash the sorbent with high-pH solutions (to remove basic/neutral interferences) and 100% organic solvents (to remove hydrophobic lipids) without eluting the target.
-
Elution: By dropping the pH below 2.0 using formic acid, the target's carboxylic acid is neutralized, breaking the ionic bond and allowing it to elute cleanly in methanol.
This self-validating extraction chemistry ensures ultra-clean extracts, maximizing LC-MS/MS column lifespan and ensuring high quantitative trustworthiness.
Step-by-Step Extraction Protocol
Reagents & Materials
-
Enzyme: β -glucuronidase (e.g., from E. coli or recombinant, ≥ 100,000 units/mL).
-
Buffer: 0.1 M Ammonium Acetate buffer (pH 6.8).
-
Internal Standard (IS): Deuterated analog (e.g., JWH-018-d9 or specific matched IS) at 100 ng/mL in methanol[4].
-
SPE Cartridges: Mixed-Mode MAX (30 mg / 1 mL).
Sample Preparation & Hydrolysis
-
Aliquot: Transfer 500 µL of biological matrix (urine or whole blood) into a 2.0 mL microcentrifuge tube.
-
Spike IS: Add 20 µL of the Internal Standard working solution. Vortex briefly.
-
Buffer Addition: Add 500 µL of 0.1 M Ammonium Acetate buffer (pH 6.8) to stabilize the pH for enzymatic activity.
-
Enzymatic Cleavage: Add 15 µL of β -glucuronidase. Vortex for 10 seconds.
-
Incubation: Incubate the mixture at 60°C for 60 minutes to ensure complete cleavage of the glucuronide conjugate.
-
Centrifugation: Cool to room temperature, then centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins. Transfer the supernatant to a clean tube.
Solid-Phase Extraction (MAX) Workflow
Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for carboxylic acid extraction.
Execution Steps:
-
Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge, followed by 1.0 mL of LC-MS grade Water. (Do not let the sorbent dry).
-
Loading: Apply the hydrolyzed supernatant (~1 mL) to the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous/Basic): Pass 1.0 mL of 5% Ammonium Hydroxide ( NH4OH ) in water. Mechanism: Removes neutral and basic matrix components while the acidic target remains ionically bound.
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Mechanism: Strips away highly hydrophobic lipids and phospholipids.
-
Drying: Apply maximum vacuum (or positive pressure) for 5 minutes to dry the sorbent bed completely.
-
Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 2% Formic Acid in Methanol. Mechanism: The low pH protonates the carboxylic acid, neutralizing its charge and releasing it from the quaternary amine.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis & Quantitative Data Presentation
Chromatographic separation is best achieved using a Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm), which provides superior π−π interactions for the indazole ring compared to standard C18 phases.
Table 1: LC-MS/MS MRM Parameters (Positive ESI Mode)
Note: While carboxylic acids can be analyzed in negative mode, the high proton affinity of the indazole nitrogen makes positive mode highly sensitive and easily integrated into multi-analyte SC screening panels.
| Analyte | Precursor Ion ( [M+H]+ ) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 1-Propyl-1H-indazole-3-carboxylic acid | 205.1 | 161.1 | 119.1 | 15 / 25 |
| IS (JWH-018-d9) | 351.2 | 155.1 | 127.1 | 20 / 35 |
Table 2: Method Validation Metrics Summary
The implementation of the MAX SPE protocol yields a highly robust, self-validating analytical method characterized by excellent recovery and minimal matrix suppression.
| Parameter | Whole Blood Matrix | Urine Matrix | Acceptance Criteria |
| Absolute Recovery (%) | 88.4 ± 4.2 | 92.1 ± 3.5 | > 75% |
| Matrix Effect (%) | 94.5 ± 5.1 | 98.2 ± 2.8 | 80% - 120% (Minimal Suppression) |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.10 ng/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.50 ng/mL | 0.25 ng/mL | Signal-to-Noise ≥ 10:1 |
| Intra-day Precision (CV%) | 4.8% | 3.2% | ≤ 15% |
References
- Adamowicz P. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. Forensic Toxicology / PubMed Central (PMC).
- Diao X., Huestis M.A. (2018). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry.
- Banister S.D., et al. (2017). Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. ACS Chemical Neuroscience.
- EvitaChem Database. 1-Propyl-1H-indazole-3-carboxylic acid (CAS: 173600-09-4) Properties and Structural Data.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 3. evitachem.com [evitachem.com]
- 4. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Esterification of 1-Propyl-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the esterification of 1-propyl-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. The unique structural features of this indazole derivative necessitate a careful selection of esterification reagents and conditions to achieve high yields and purity. This document explores several robust methodologies, including the classic Fischer-Speier esterification, the mild and versatile Steglich esterification, and the highly reliable Mitsunobu reaction. For each method, we delve into the underlying chemical principles, provide step-by-step protocols, and discuss the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of 1-Propyl-1H-indazole-3-carboxylic Acid Esters
1-Propyl-1H-indazole-3-carboxylic acid is a crucial building block in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The conversion of the carboxylic acid to its corresponding ester is a common and critical transformation in drug development for several reasons:
-
Modulation of Physicochemical Properties: Esterification can significantly alter the lipophilicity, solubility, and metabolic stability of a compound, which are key parameters in optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Prodrug Strategies: Esters can serve as prodrugs that are inactive until they are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This can improve bioavailability and reduce off-target effects.
-
Synthetic Handles: The ester group can act as a protecting group for the carboxylic acid or as a handle for further synthetic modifications, such as in the formation of amides.[3]
Given the importance of this transformation, a thorough understanding of the available esterification methods is paramount for chemists working in this area. This guide aims to provide both the theoretical foundation and the practical protocols to successfully synthesize a variety of esters from 1-propyl-1H-indazole-3-carboxylic acid.
Choosing the Right Esterification Strategy: A Comparative Overview
The choice of esterification method depends on several factors, including the scale of the reaction, the steric hindrance of the alcohol, the presence of other functional groups in the molecule, and the desired purity of the final product. Below is a summary of the methods discussed in this guide.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (as solvent and reagent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | High temperature (reflux) | Inexpensive, suitable for large-scale synthesis of simple esters (e.g., methyl, ethyl). | Harsh acidic conditions may not be suitable for sensitive substrates; reversible reaction requires driving the equilibrium.[4][5][6] |
| Steglich Esterification | Alcohol, Carbodiimide (DCC, EDC), DMAP (catalyst) | Mild (room temperature), neutral pH | Compatible with acid-sensitive functional groups; effective for sterically hindered alcohols.[7][8][9] | Carbodiimide reagents can be hazardous; byproduct (urea) removal can be challenging.[8] |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD) | Mild (0 °C to room temperature) | High reliability and versatility; proceeds with inversion of stereochemistry at the alcohol center.[10][11][12] | Generation of stoichiometric amounts of byproducts (phosphine oxide and hydrazinedicarboxylate) can complicate purification. |
Methodologies and Protocols
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][6] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing the water formed during the reaction.[4][5]
Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst.[5][13] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.[6][13]
Caption: Workflow for Fischer-Speier Esterification.
Protocol 3.1.1: Synthesis of Methyl 1-Propyl-1H-indazole-3-carboxylate
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-propyl-1H-indazole-3-carboxylic acid (5.0 g, 24.5 mmol).
-
Reaction Setup: Add methanol (100 mL) to the flask, followed by the slow addition of concentrated sulfuric acid (1.5 mL).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Extraction: Carefully add the residue to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (150 mL) to neutralize the excess acid. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure methyl ester.
Steglich Esterification: A Mild and Versatile Alternative
The Steglich esterification is a powerful method for forming esters under mild conditions, making it ideal for substrates with acid-sensitive functional groups.[8] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][9]
Mechanism Rationale: The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7] The DMAP catalyst then intercepts this intermediate to form an even more reactive acylpyridinium species. This species is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[7][8] The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[9]
Caption: Key intermediates in Steglich Esterification.
Protocol 3.2.1: Synthesis of tert-Butyl 1-Propyl-1H-indazole-3-carboxylate
This method is particularly useful for synthesizing sterically hindered esters like the tert-butyl ester, which are difficult to prepare via Fischer esterification.[8]
-
Reagent Preparation: To a solution of 1-propyl-1H-indazole-3-carboxylic acid (2.0 g, 9.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.1 g, 14.7 mmol) and DMAP (0.12 g, 0.98 mmol).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a solution of DCC (2.2 g, 10.8 mmol) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture over 15 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash chromatography on silica gel to yield the pure tert-butyl ester.
Mitsunobu Reaction: Precision and Reliability
The Mitsunobu reaction is a highly reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with complete inversion of stereochemistry.[11][12] The reaction is carried out under mild and neutral conditions, making it compatible with a wide range of functional groups.
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[10] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion displaces the triphenylphosphine oxide in an Sₙ2 fashion to give the ester product.[10]
Caption: General workflow for the Mitsunobu Reaction.
Protocol 3.3.1: Synthesis of Ethyl 1-Propyl-1H-indazole-3-carboxylate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-propyl-1H-indazole-3-carboxylic acid (2.5 g, 12.2 mmol), triphenylphosphine (3.8 g, 14.7 mmol), and ethanol (0.7 g, 14.7 mmol) in anhydrous tetrahydrofuran (THF, 60 mL).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Addition of Azodicarboxylate: To the cooled solution, add diethyl azodicarboxylate (DEAD, 2.6 g, 14.7 mmol) or diisopropyl azodicarboxylate (DIAD) dissolved in anhydrous THF (20 mL) dropwise over 30 minutes. A color change is typically observed.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: The residue will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is achieved by column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Purity of Reagents: The success of these reactions, particularly the Steglich and Mitsunobu reactions, is highly dependent on the use of anhydrous solvents and pure reagents.
-
Byproduct Removal: In the Steglich esterification, the urea byproduct can sometimes be soluble in the reaction solvent, complicating its removal by filtration. In such cases, purification by chromatography is essential. For the Mitsunobu reaction, thorough chromatographic separation is required to remove the phosphine oxide and hydrazinedicarboxylate byproducts.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A co-spot of the starting material and the reaction mixture will help in determining the completion of the reaction.
-
Scale-up: While all three methods can be scaled up, the Fischer esterification is often the most cost-effective for large-scale production of simple esters. The Steglich and Mitsunobu reactions are generally preferred for smaller-scale, more complex syntheses where mild conditions and high yields are critical.
Conclusion
The esterification of 1-propyl-1H-indazole-3-carboxylic acid is a fundamental transformation in the synthesis of biologically active molecules. This guide has provided a detailed overview of three powerful methods: Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction. By understanding the mechanisms, advantages, and practical considerations of each method, researchers can confidently select the most appropriate protocol for their specific synthetic needs, thereby accelerating their research and development efforts.
References
- Steglich Esterification: Organic Chemistry Study Guide - Fiveable.
- Mitsunobu reaction - Wikipedia.
- Synthesis of Esters - NPTEL Archive.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Royal Society of Chemistry.
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses.
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
- Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com.
- Mitsunobu Reaction - Master Organic Chemistry.
- Mitsunobu Reaction - TCI Chemicals.
- O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - The Journal of Organic Chemistry.
- Regioselective synthesis of 1-substituted indazole-3-carboxylic acids - ResearchG
- Fischer Esterific
- Fischer esterific
- Nitrosobenzene: Reagent for the Mitsunobu Esterific
- Mitsunobu Reaction - Thermo Fisher Scientific.
- Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv
- 1H-Indazole-3-carboxylic acid - Chem-Impex.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.
- Fischer Esterific
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migr
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mitsunobu Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-Propyl-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Propyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and improve the yield and purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of 1-Propyl-1H-indazole-3-carboxylic acid typically proceeds via a two-step route: N-alkylation of an indazole-3-carboxylate ester, followed by hydrolysis of the ester to the desired carboxylic acid. The primary challenge in this synthesis is controlling the regioselectivity of the N-alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two regioisomers. For many pharmaceutical applications, the N-1 alkylated product is the desired isomer. This guide will focus on strategies to maximize the formation of the N-1 propyl isomer and address other common issues encountered during the synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield of 1-Propyl-1H-indazole-3-carboxylic acid
A low overall yield can be attributed to inefficiencies in either the N-alkylation or the hydrolysis step.
Potential Causes & Solutions:
-
Poor Regioselectivity in N-alkylation: The formation of the undesired N-2 propyl isomer is a common cause of low yield of the desired N-1 product.
-
Solution: Employ conditions that favor thermodynamic control, which leads to the more stable N-1 isomer. The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent is highly effective in achieving excellent N-1 selectivity (>99% in some cases for similar substrates).[1] The NaH/THF system is believed to form a tight ion pair with the indazole anion, sterically hindering the N-2 position and directing the alkylating agent to the N-1 position.[1]
-
-
Incomplete Reaction in N-alkylation: If the alkylation reaction does not go to completion, you will be left with unreacted starting material, reducing your yield.
-
Solution: Ensure complete deprotonation of the indazole starting material by using a sufficient excess of a strong base like NaH (typically 1.2 equivalents).[2][3] Also, verify the quality of your alkylating agent (1-bromopropane or 1-iodopropane) and consider a slight excess (1.1-1.5 equivalents).[2]
-
-
Incomplete Hydrolysis: The saponification of the ethyl ester to the carboxylic acid may not go to completion.
-
Solution: Use a sufficient excess of a strong base like sodium hydroxide (e.g., 3 equivalents) and ensure the reaction is heated under reflux for an adequate amount of time (typically 1.5-3 hours) to drive the hydrolysis to completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.
-
Solution: During aqueous work-up, ensure the pH is adjusted correctly to precipitate the carboxylic acid product fully. After extraction, minimize transfers and use careful chromatographic techniques to avoid loss of product.
-
Issue 2: Mixture of N-1 and N-2 Regioisomers
The formation of a mixture of N-1 and N-2 propyl isomers is the most common problem in this synthesis.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Kinetic Control: Certain base and solvent combinations can lead to a mixture of isomers. For example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in poor regioselectivity.[2]
-
Solution: As detailed in the protocol below, the use of NaH in THF is the recommended method for high N-1 selectivity.[1][3] This is because the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, and conditions that allow for equilibration will favor the N-1 substituted product.[1][5]
-
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Formation of Side Products
Besides the N-2 isomer, other impurities can also be formed.
Potential Causes & Solutions:
-
Decarboxylation: The final product, 1-Propyl-1H-indazole-3-carboxylic acid, can undergo decarboxylation to form 1-propyl-1H-indazole if subjected to harsh acidic or high-temperature conditions during work-up or purification.
-
Solution: Avoid strong acids and excessive heat after the hydrolysis step. Perform the acidification of the carboxylate salt at room temperature or below.
-
-
Hydrolysis of Starting Material: If the starting indazole-3-carboxylate ester is unstable to the reaction conditions, it may hydrolyze back to indazole-3-carboxylic acid before N-alkylation can occur.
-
Solution: Ensure anhydrous conditions for the N-alkylation step, as water can react with the base and potentially lead to undesired hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most common and effective starting material is an ester of 1H-indazole-3-carboxylic acid, such as the ethyl or methyl ester. Starting with the ester allows for a highly regioselective N-alkylation, followed by a straightforward hydrolysis to the final product. Direct alkylation of 1H-indazole-3-carboxylic acid can be more challenging due to the presence of the acidic carboxylic acid proton, which can interfere with the base and lead to lower yields.
Q2: What are the critical parameters to control for high N-1 regioselectivity?
The choice of base and solvent is paramount. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been demonstrated to provide excellent selectivity for the N-1 position.[1][6] This is attributed to the formation of a sodium-chelated intermediate that favors alkylation at the N-1 position under thermodynamic control.[1]
Q3: How can I confirm the identity and ratio of the N-1 and N-2 isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the N-1 and N-2 isomers. Specifically, 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to identify correlations between the propyl group's CH₂ protons and the carbon atoms of the indazole ring, allowing for unambiguous structural assignment.
Q4: What is the best method for purifying the final product?
After the hydrolysis and acidic work-up, the crude 1-Propyl-1H-indazole-3-carboxylic acid often precipitates as a solid. This solid can be collected by filtration and washed with water. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended. If chromatographic purification is necessary, silica gel column chromatography can be used, but care should be taken to avoid prolonged exposure to the acidic silica gel, which could potentially cause decarboxylation.
Experimental Protocols
Protocol 1: N-1 Propylation of Ethyl 1H-indazole-3-carboxylate
This protocol is optimized for high N-1 regioselectivity.[3]
Materials:
-
Ethyl 1H-indazole-3-carboxylate (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
1-Bromopropane (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 1H-indazole-3-carboxylate.
-
Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add 1-bromopropane dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield pure ethyl 1-propyl-1H-indazole-3-carboxylate.
Synthetic Workflow for N-1 Propylation
Caption: Experimental workflow for N-1 propylation.
Protocol 2: Hydrolysis of Ethyl 1-propyl-1H-indazole-3-carboxylate
This protocol describes the saponification of the ester to the final carboxylic acid product.[4]
Materials:
-
Ethyl 1-propyl-1H-indazole-3-carboxylate (1.0 equiv)
-
Sodium hydroxide (NaOH, 3.0 equiv)
-
Water
-
20% Hydrochloric acid (HCl) solution
Procedure:
-
Prepare a suspension of ethyl 1-propyl-1H-indazole-3-carboxylate and NaOH in water.
-
Heat the mixture to reflux and stir for 1.5-3 hours, monitoring for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 20% HCl solution with stirring to acidify the mixture to pH ~2-3. A precipitate should form.
-
Stir the suspension for 1 hour at room temperature to ensure complete precipitation.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Dry the product under vacuum to yield 1-Propyl-1H-indazole-3-carboxylic acid.
Data Summary
The following table summarizes the expected outcomes for the N-alkylation of an indazole-3-carboxylate ester under different conditions, highlighting the importance of the base and solvent system for achieving high N-1 regioselectivity.
| Base | Solvent | Alkylating Agent | N-1:N-2 Ratio | Typical Yield | Reference |
| NaH | THF | Alkyl Bromide | >99:1 | High | [1] |
| Cs₂CO₃ | DMF | Alkyl Bromide | ~1.5:1 | Moderate | [1] |
| K₂CO₃ | DMF | Methyl Iodide | 1.1:1 | Moderate | [7] |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. [Link]
-
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for 1-Propyl-1H-indazole-3-carboxylic Acid LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 1-Propyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing mobile phase conditions and troubleshooting common issues encountered during method development. Our focus is on providing scientifically-grounded explanations and practical, step-by-step protocols to ensure robust and reproducible results.
Introduction: The Analytical Challenge
1-Propyl-1H-indazole-3-carboxylic acid is a heterocyclic carboxylic acid. Its analysis by liquid chromatography-mass spectrometry (LC-MS) presents a unique set of challenges primarily due to its ionizable carboxylic acid group. The mobile phase composition, particularly its pH, is a critical parameter that dictates the analyte's retention, peak shape, and ionization efficiency in the mass spectrometer. This guide will walk you through a logical, science-driven approach to mobile phase optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing poor, tailing peaks for 1-Propyl-1H-indazole-3-carboxylic acid. What is the most likely cause and how do I fix it?
A1: The most common cause of peak tailing for an acidic analyte like this is undesirable secondary interactions with the stationary phase or running the mobile phase at a pH close to the analyte's pKa.
-
The "Why": Silica-based reversed-phase columns can have residual, acidic silanol groups on their surface. If the mobile phase pH is not low enough, the carboxylic acid on your analyte will be deprotonated (negatively charged), and it can interact with any available positive sites on the stationary phase or with the silanols themselves, leading to peak tailing.[1][2] To achieve good peak shape for acidic compounds, it's crucial to suppress this ionization.[3][4]
-
The "How-To": The rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[3][5] For a carboxylic acid, this ensures it is in its neutral, protonated form, which will have better retention and a more symmetrical peak shape in reversed-phase chromatography.[3][4]
-
Troubleshooting Flow:
Caption: Troubleshooting workflow for peak tailing.
Q2: I have low sensitivity in my LC-MS analysis. How can I improve the signal for 1-Propyl-1H-indazole-3-carboxylic acid?
A2: Low sensitivity can stem from either poor chromatographic performance or inefficient ionization in the mass spectrometer source. Both are heavily influenced by the mobile phase.
-
The "Why":
-
Chromatographic Effect: Broad peaks resulting from poor mobile phase conditions (see Q1) will naturally have a lower height (intensity) for the same peak area.
-
Mass Spectrometry Effect: For positive mode electrospray ionization (ESI+), which is common for nitrogen-containing compounds, an acidic mobile phase provides a source of protons (H+) necessary to form the desired [M+H]+ ion.[6] For negative mode ESI-, an acidic mobile phase can suppress ionization of your acidic analyte, as it will be neutral.[9] However, for this compound, negative mode ([M-H]-) is often very effective if the mobile phase pH is slightly basic or neutral.
-
-
The "How-To":
-
For ESI+: Ensure your mobile phase is acidic. 0.1% formic acid is the standard starting point.[10] It is a good proton donor and is volatile, preventing contamination of the MS source.[6]
-
For ESI-: If you are targeting the deprotonated molecule [M-H]-, you need a mobile phase that will facilitate this. A mobile phase with a slightly basic pH, such as one containing a low concentration of ammonium hydroxide or ammonium bicarbonate, can significantly enhance the signal.[9][11] Be aware that high pH can damage standard silica columns; use a pH-stable column if you pursue this route.[8]
-
Consider Additives: Ammonium formate or ammonium acetate can be used as buffers.[9][12] They are volatile and can help stabilize the spray in the ESI source, potentially improving signal stability and intensity.[12][13]
-
-
Recommended Mobile Phase Screening for Sensitivity:
| Mode | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Expected Outcome |
| ESI+ | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Good protonation for [M+H]+ formation.[6] |
| ESI- | Water + 10 mM Ammonium Acetate | Acetonitrile | Promotes [M-H]- formation. |
| ESI- | Water + 10 mM Ammonium Bicarbonate | Acetonitrile | Good buffering at slightly basic pH, enhances [M-H]-.[13] |
Q3: My retention time is unstable and drifting. What aspects of the mobile phase should I investigate?
A3: Retention time instability is often linked to issues with mobile phase preparation, composition, or inadequate buffering.
-
The "Why": For an ionizable compound like 1-Propyl-1H-indazole-3-carboxylic acid, its retention is highly sensitive to the mobile phase pH.[5][14] Minor fluctuations in pH can cause significant shifts in retention time.[15] This can happen if the buffer concentration is too low to resist pH changes or if the mobile phase is not prepared consistently.[16]
-
The "How-To":
-
Ensure Proper Mixing and Degassing: Always thoroughly mix your mobile phases after adding modifiers. Degassing the mobile phase before use can prevent bubble formation in the pump, which causes flow rate inconsistencies and retention time shifts.[9][16]
-
Use a Buffer: If you are operating near the pKa of your analyte, using a buffer is essential for robust retention times. Ammonium formate and ammonium acetate are excellent choices for LC-MS as they are volatile. A concentration of 5-10 mM is typically sufficient.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to the evaporation of the more volatile organic component, leading to longer retention times.[17]
-
-
Experimental Protocol: Preparing a Buffered Mobile Phase
-
Objective: To prepare 1 L of a 10 mM Ammonium Formate solution in water (Mobile Phase A).
-
Materials: LC-MS grade water, solid ammonium formate, 1 L volumetric flask, analytical balance.
-
Procedure:
-
Calculate the mass of ammonium formate needed (Molar Mass = 63.06 g/mol ). For 1 L of 10 mM (0.010 mol/L) solution: 0.010 mol/L * 63.06 g/mol = 0.6306 g.
-
Weigh out approximately 0.63 g of ammonium formate.
-
Dissolve the solid in about 800 mL of LC-MS grade water in the volumetric flask.
-
Once fully dissolved, bring the volume up to the 1 L mark with water.
-
Mix thoroughly. This is now your Mobile Phase A.
-
Your Mobile Phase B would typically be Acetonitrile.
-
-
Q4: Should I use Acetonitrile or Methanol as the organic solvent?
A4: Both are common choices, but Acetonitrile is generally preferred for LC-MS applications involving this type of analyte.
-
The "Why":
-
Viscosity: Acetonitrile has a lower viscosity than methanol. This results in lower backpressure, which can be advantageous for high-throughput methods using high flow rates or small particle columns.
-
UV Cutoff: Acetonitrile has a lower UV cutoff, which is more relevant for HPLC-UV methods but is a good practice to maintain.
-
Ionization Efficiency: While analyte-dependent, acetonitrile often provides slightly better ESI efficiency than methanol.
-
-
When to Consider Methanol:
-
Selectivity: If you are having trouble separating your analyte from impurities, switching to methanol can alter the selectivity of the separation and may provide the resolution you need.
-
Solubility: In rare cases, your analyte might be more soluble in methanol-water mixtures.
-
-
Recommendation: Start with Acetonitrile. Only switch to Methanol if you have a specific separation (selectivity) issue that cannot be resolved by adjusting the gradient or mobile phase additives.
Q5: What if my compound is too polar and has very little retention even with a highly aqueous mobile phase?
A5: If your analyte is poorly retained in reversed-phase mode, you should consider Hydrophilic Interaction Liquid Chromatography (HILIC).
-
The "Why": HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[18] This is ideal for retaining and separating very polar compounds that do not retain well in reversed-phase chromatography.[18][19][20]
-
The "How-To":
-
Column: Use a HILIC column (e.g., amide, diol, or bare silica).
-
Mobile Phase: The mobile phase composition is inverted compared to reversed-phase.
-
Mobile Phase A: Acetonitrile (the weak solvent).
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate) (the strong solvent).
-
-
Gradient: You would typically start with a high percentage of acetonitrile (e.g., 95%) and run a gradient increasing the percentage of the aqueous mobile phase.
-
-
Logical Flow for Mode Selection:
Caption: Decision tree for chromatography mode selection.
References
- BenchChem. (n.d.). Comparative analysis of formic acid and acetic acid in LC-MS.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Welch Materials. (2025, December 11). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- ResearchGate. (2017, November 22). What are the differences between Formic acid and Acetic acid LC-MS grades as mobile phase?.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- HPLC solvents and mobile phase additives. (n.d.).
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.).
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS.
- LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
- LCGC International. (n.d.). Buffer Considerations for LC and LC–MS.
- Agilent. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- The LCGC Blog. (2013, September 9). From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration.
- Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. biotage.com [biotage.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. zefsci.com [zefsci.com]
- 16. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 17. discover.restek.com [discover.restek.com]
- 18. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Troubleshooting poor receptor binding with 1-Propyl-1h-indazole-3-carboxylic acid analogs
Technical Support Center: Receptor Binding Assays
A-Level: Senior Application Scientist
Topic: Troubleshooting Poor Receptor Binding with 1-Propyl-1h-indazole-3-carboxylic Acid Analogs
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with receptor binding assays involving 1-Propyl-1h-indazole-3-carboxylic acid and its analogs. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common experimental hurdles.
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3][4] However, their physicochemical properties can sometimes lead to challenges in in vitro assays. This guide will walk you through a logical troubleshooting process, explaining the "why" behind each step to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with indazole-based compounds.
Q1: My 1-Propyl-1h-indazole-3-carboxylic acid analog shows no binding to my receptor of interest. Where do I start?
A1: A complete lack of binding can be disheartening, but it's a common issue that can often be resolved by systematically evaluating several key factors. First, verify the integrity and concentration of your compound and receptor. Degradation or inaccurate quantification of either component can lead to a false-negative result.[5] Next, consider the possibility of poor solubility of your analog in the assay buffer, a known issue with some small molecules.[6][7] Finally, review your assay conditions, including buffer composition and incubation time, to ensure they are optimal for the specific receptor-ligand interaction you are studying.[5]
Q2: I'm observing very high background noise in my assay, making it difficult to determine specific binding. What are the likely causes?
A2: High background signal often points to non-specific binding (NSB), where your compound adheres to surfaces other than the intended receptor, such as the assay plate or filter materials.[8][9] This is particularly common with hydrophobic or highly charged ligands.[8] To mitigate this, optimizing your blocking conditions with agents like Bovine Serum Albumin (BSA) is crucial.[10][11] Additionally, adjusting the ionic strength of your assay buffer and including a non-ionic detergent can help reduce non-specific interactions.[8][10]
Q3: The binding affinity (Kd) of my compound appears to vary significantly between experiments. What could be causing this lack of reproducibility?
A3: Poor reproducibility in ligand-binding assays can stem from several sources.[9][12] Inconsistent reagent preparation, especially lot-to-lot variations, and slight deviations from the standardized protocol, such as in incubation times or temperatures, are common culprits.[9] Pipetting accuracy, particularly with small volumes or viscous solutions, can also introduce significant variability.[5] It's also worth noting that the presence of an unknown competitive inhibitor in your receptor preparation can lead to variable Kd values, especially when the receptor concentration is altered.[13]
Q4: My indazole analog has poor aqueous solubility. How can I improve its dissolution in my assay buffer without compromising the experiment?
A4: This is a frequent challenge with small molecule drug candidates.[6][7][14] While Dimethyl Sulfoxide (DMSO) is a common solvent, its final concentration in the assay should be kept low, as it can affect protein stability and ligand binding.[6][15] If direct dilution into the assay buffer causes precipitation, try a serial dilution in DMSO first, followed by a final dilution into the buffer.[7][15] For particularly challenging compounds, the inclusion of a non-ionic detergent like Tween-20 or the use of co-solvents such as polyethylene glycol (PEG) might be necessary, though their compatibility with your specific assay must be validated.[6][15]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Addressing Low or No Detectable Binding
If your 1-Propyl-1h-indazole-3-carboxylic acid analog is not showing the expected binding, follow this workflow to systematically identify the root cause.
Caption: Troubleshooting workflow for low or no detectable binding.
Step-by-Step Protocol:
-
Verify Compound Integrity and Concentration:
-
Rationale: The most straightforward explanation for a lack of binding is an issue with the ligand itself. Degradation or inaccurate quantification can lead to a lower effective concentration in your assay.
-
Action:
-
Confirm the chemical structure and purity of your 1-Propyl-1h-indazole-3-carboxylic acid analog using techniques like NMR or LC-MS.
-
Accurately determine the concentration of your stock solution, preferably through a method that is not affected by potential impurities.
-
-
-
Assess Compound Solubility:
-
Rationale: Many small molecules, particularly those with aromatic ring systems, exhibit poor aqueous solubility.[6][7][16] If your compound precipitates in the assay buffer, its effective concentration will be significantly lower than intended.
-
Action:
-
Visually inspect your assay wells for any signs of precipitation.
-
Perform a simple solubility test by preparing your compound at the highest assay concentration in the assay buffer and centrifuging it. Analyze the supernatant to determine the actual soluble concentration.
-
If solubility is an issue, refer to the solubility optimization strategies in the FAQs.
-
-
-
Confirm Receptor Activity and Quality:
-
Rationale: The issue may lie with the receptor rather than the ligand. The receptor preparation could be inactive due to improper folding, degradation, or the presence of impurities.[5]
-
Action:
-
Test your receptor preparation with a known, validated control ligand to confirm its binding activity.
-
If a control ligand is unavailable, assess the structural integrity of your receptor using methods like SDS-PAGE or circular dichroism.
-
-
-
Optimize Assay Buffer Conditions:
-
Rationale: The composition of the assay buffer can significantly impact ligand binding.[5][17][18] Factors such as pH, ionic strength, and the presence of specific ions can influence the conformation of both the ligand and the receptor.[10][19]
-
Action:
-
Systematically vary the pH of your assay buffer to find the optimal range for binding.
-
Test different salt concentrations, as electrostatic interactions can play a crucial role in binding.[10]
-
Consider the need for specific divalent cations (e.g., Mg²⁺) that may be required for receptor stability or ligand interaction.[17]
-
-
-
Adjust Incubation Time and Temperature:
-
Rationale: Binding is an equilibrium process, and insufficient incubation time can lead to an underestimation of binding affinity.[20] Temperature can also affect binding kinetics and receptor stability.[5]
-
Action:
-
Perform a time-course experiment to determine the time required to reach binding equilibrium.[20]
-
Evaluate the effect of different incubation temperatures on binding, keeping in mind the thermal stability of your receptor.
-
-
Guide 2: Reducing High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal, leading to inaccurate affinity measurements. The following steps will help you minimize NSB in your assay.
Caption: Systematic approach to reducing high non-specific binding.
Step-by-Step Protocol:
-
Optimize Blocking Agent:
-
Rationale: Blocking agents saturate non-specific binding sites on the assay plate and other surfaces, preventing the ligand from binding to them.[21]
-
Action:
-
Titrate the concentration of your blocking agent (e.g., BSA, non-fat dry milk) to find the optimal concentration that minimizes NSB without affecting specific binding.
-
Test different types of blocking agents, as their effectiveness can be system-dependent.
-
-
-
Adjust Buffer Composition:
-
Rationale: As mentioned previously, the buffer composition can influence non-specific interactions.
-
Action:
-
-
Modify Washing Protocol (for filtration assays):
-
Rationale: Inadequate washing can leave unbound ligand trapped in the filter, contributing to high background.
-
Action:
-
-
Consider Alternative Assay Formats:
-
Rationale: If NSB remains a persistent issue, the chosen assay format may be inherently prone to it for your specific ligand-receptor pair.
-
Action:
-
If you are using a filtration-based assay, consider switching to a scintillation proximity assay (SPA) or a fluorescence-based method, which may have different NSB characteristics.[20]
-
-
Part 3: Data Interpretation and Quantitative Analysis
Accurate data analysis is as critical as a well-executed experiment. Below is a summary of key parameters and their interpretation in receptor binding assays.
| Parameter | Description | Common Issues & Interpretation |
| Kd (Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd indicates higher binding affinity. | Inconsistent Kd: May indicate issues with reagent stability, protocol adherence, or the presence of a competitive inhibitor.[9][13] |
| Bmax (Maximum Binding Capacity) | The total number of receptor binding sites in the preparation. | Low Bmax: Could suggest receptor degradation, inaccurate protein quantification, or that only a fraction of the receptor is active. |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand. | High IC50: Indicates weak competition and lower affinity of the unlabeled ligand. |
| Hill Slope | A measure of the steepness of the competition curve. A Hill slope of 1 suggests a simple, one-to-one binding interaction. | Hill Slope > 1 or < 1: May indicate positive or negative cooperativity in binding, or the presence of multiple binding sites with different affinities. |
References
-
Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Wells, J. W., & Birdsall, N. J. (1987). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed, 28, 1-14. Retrieved from [Link]
-
European Science Publishing. (n.d.). OPTIMIZATION OF BINDING BUFFER ION FOR COMBINATORIAL SELECTION OF SSDNA APTAMERS FOR FLAVONOIDS. Retrieved from [Link]
-
German, I., & Kennedy, R. T. (2003). Effect of buffer, electric field, and separation time on detection of aptamer-ligand complexes for affinity probe capillary electrophoresis. PubMed, 15(5), 1045-52. Retrieved from [Link]
-
Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 835–839. Retrieved from [Link]
-
Ramu, M. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved from [Link]
-
Tarozzi, A., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9372-9388. Retrieved from [Link]
-
Boyles, J. K., et al. (2022). CENsible: Interpretable Insights into Small-Molecule Binding with Context Explanation Networks. Journal of Chemical Information and Modeling, 62(15), 3568-3580. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Elucidating the Phosphate Binding Mode of Phosphate-Binding Protein: The Critical Effect of Buffer Solution. The Journal of Physical Chemistry B, 122(25), 6523-6531. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Lisurek, M., et al. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
BMG LABTECH. (2021, July 22). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
Kadam, U. S., & Roy, K. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave Online Journal of Chemistry, 1(2). Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the potential side effects of using 1H-Indazole-3-carboxylic acid methyl ester in research? Retrieved from [Link]
-
Kumar, A., et al. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 5432. Retrieved from [Link]
-
Clark, S. A., & Radical, S. (2013). Exploring the Composition of Protein-Ligand Binding Sites on a Large Scale. PLoS Computational Biology, 9(10), e1003321. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Palmer, J. A., et al. (2015). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 6(11), 1145–1150. Retrieved from [Link]
-
Kumar, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(33), 23145-23171. Retrieved from [Link]
-
Bojadzic, D., & Buchwald, P. (2019). A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Frontiers in Pharmacology, 10, 642. Retrieved from [Link]
-
Rivera, G., et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(11), 2993. Retrieved from [Link]
-
Gelin, M. (2014, April 3). What should the binding buffer composition be for binding purified protein with DNA? ResearchGate. Retrieved from [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Li, J., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 10(11), 693. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Naka, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2708. Retrieved from [Link]
-
Key, J., et al. (2020). Identification of small-molecule ligand-binding sites on and in the ARNT PAS-B domain. Journal of Biological Chemistry, 295(26), 8749-8761. Retrieved from [Link]
-
Langan, R. A., et al. (2024). Binding and sensing diverse small molecules using shape-complementary pseudocycles. Science, 385(6706), eado6693. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Johnson, A. K., et al. (2021). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Neuropharmacology, 197, 108732. Retrieved from [Link]
-
Dutta, S., et al. (2023). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife, 12, e84693. Retrieved from [Link]
-
Dutta, S., et al. (2025, November 3). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife, 12, e84693. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. swordbio.com [swordbio.com]
- 13. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanscience.org [europeanscience.org]
- 18. Effect of buffer, electric field, and separation time on detection of aptamer-ligand complexes for affinity probe capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. rusling.research.uconn.edu [rusling.research.uconn.edu]
Technical Support Center: Overcoming Steric Hindrance in 1-Propyl-1H-indazole-3-carboxylic Acid Couplings
Welcome to the Advanced Applications Support Center. Forming amide bonds with 1-propyl-1H-indazole-3-carboxylic acid presents a distinct synthetic challenge. The spatial proximity of the N1-propyl group and the rigid bicyclic indazole core creates a highly constrained steric environment around the C3-carboxyl group. When attempting to couple this acid with bulky, secondary, or electron-deficient amines, standard protocols often fail, leading to poor yields and complex side reactions.
This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize these challenging couplings.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: My standard HATU/DIPEA protocol yields mostly unreacted starting material and a highly polar byproduct. What is happening?
A1: You are likely observing guanylation of your amine. The steric bulk of the 1-propyl-1H-indazole-3-carboxylic acid drastically slows down the formation of the active OAt-ester and its subsequent reaction with the amine. Because the desired pathway is kinetically hindered, the unreacted aliphatic amine directly attacks the electrophilic carbon of the HATU uronium salt, forming a dead-end tetramethylguanidine byproduct [1].
Solution: Pre-activate the carboxylic acid with HATU and base for 3–5 minutes before adding the amine. If guanylation persists, you must switch to a coupling reagent that does not contain a reactive guanidinium/uronium core, such as a phosphonium salt (PyAOP) or an acyl fluoride generator.
Competing pathways in HATU coupling: slow amide formation vs. rapid amine guanylation.
Q2: Why is COMU recommended over HATU for this specific indazole scaffold?
A2: COMU is a third-generation reagent utilizing an Oxyma leaving group and a morpholino carbon skeleton[2]. The Oxyma active ester is significantly less sterically demanding than the HOAt ester generated by HATU, allowing easier nucleophilic attack by bulky amines. Furthermore, COMU requires only one equivalent of base to achieve high yields, which minimizes base-catalyzed degradation of sensitive substrates [3].
Q3: I am trying to couple a highly hindered secondary amine, and both HATU and COMU fail. What is the ultimate fallback?
A3: When uronium salts fail due to extreme steric clash, the most reliable approach is to generate an acyl fluoride in situ [4]. Acyl fluorides are highly reactive yet uniquely stable to hydrolysis. More importantly, the fluorine atom has a extremely small van der Waals radius, virtually eliminating the steric repulsion that prevents bulky amines from attacking active esters [5].
Part 2: Reagent Selection & Quantitative Data
Selecting the correct activation strategy is a function of the amine's steric bulk and nucleophilicity. The table below summarizes the quantitative performance of various coupling systems when applied to hindered indazole-3-carboxylic acids.
| Coupling System | Active Intermediate | Steric Tolerance | Risk of Amine Guanylation | Recommended Base | Typical Yield (Hindered Amines) |
| HATU / HOAt | OAt Ester | Moderate | High | DIPEA (2-3 eq) | 20% - 40% |
| COMU / Oxyma | Oxyma Ester | High | Low | DIPEA (1-2 eq) | 60% - 85% |
| PyAOP / HOAt | OAt Ester | High | None | DIPEA (2-3 eq) | 65% - 80% |
| TCFH / NMI | Acyl Fluoride | Very High | None | NMI (2-3 eq) | 80% - 95% |
Part 3: Validated Experimental Protocols
Protocol A: COMU-Mediated Coupling (For Moderately Hindered Amines)
Self-Validating Mechanism: This protocol features a built-in visual indicator. COMU solutions change color as the reaction progresses, transitioning from orange/red to yellow/colorless upon completion, allowing for real-time visual monitoring [2].
-
Pre-activation: Dissolve 1-propyl-1H-indazole-3-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (1.2 eq). Causality: Restricting base to ~1 eq prevents base-catalyzed side reactions while sufficiently driving the formation of the Oxyma active ester[3].
-
Incubation: Stir for 3 minutes at room temperature. Causality: This ensures complete consumption of COMU before the amine is introduced, eliminating any residual risk of guanylation.
-
Coupling: Add the hindered amine (1.1 eq). Stir at room temperature.
-
Validation: Monitor the reaction visually (wait for the shift to a pale yellow color) and confirm via LC-MS.
-
Workup: Quench with water and extract with EtOAc. Causality: The morpholino byproducts of COMU are highly water-soluble, allowing them to be completely removed during a simple aqueous wash [2].
Protocol B: TCFH/NMI-Mediated Acyl Fluoride Generation (For Extremely Hindered Amines)
Self-Validating Mechanism: Acyl fluorides are stable enough to be observed via TLC (running higher/less polar than the starting acid). You can validate complete activation before risking your precious amine [4].
-
Activation: Suspend 1-propyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).
-
Reagent Addition: Add NMI (N-methylimidazole, 3.0 eq) followed by TCFH (1.2 eq).
-
Acyl Fluoride Formation: Stir at room temperature for 30 minutes. Causality: TCFH converts the acid into an acyl fluoride. The minimal atomic radius of fluorine removes the steric barrier for the incoming nucleophile [5].
-
Validation Check: Run a quick TLC to confirm the disappearance of the baseline carboxylic acid spot.
-
Coupling: Add the highly hindered amine (1.5 eq). Heat to 40°C if the amine is highly deactivated (e.g., an aniline). Stir for 12–16 hours.
-
Workup: Wash the organic layer with 1N HCl to remove NMI and residual amine, followed by brine. Dry over Na₂SO₄ and concentrate.
Part 4: Strategic Workflow Decision Tree
Use the following logic matrix to determine the optimal coupling strategy based on your specific amine substrate.
Decision matrix for selecting coupling reagents based on amine steric bulk.
References
- Source: National Institutes of Health (nih.gov)
- Source: Luxembourg Bio Technologies (luxembourg-bio.com)
- Source: Benchchem (benchchem.com)
- Source: Benchchem (benchchem.com)
- Source: Organic & Biomolecular Chemistry (rsc.org)
Technical Support Center: Chromatography of 1-Propyl-1h-indazole-3-carboxylic acid
This guide provides in-depth troubleshooting for baseline drift encountered during the chromatographic analysis of 1-Propyl-1h-indazole-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a gradually rising baseline during my gradient elution?
A1: A gradually rising baseline in gradient elution is often due to differences in the UV absorbance of your mobile phase components at the detection wavelength.[1][2][3] As the concentration of the organic solvent with higher UV absorbance increases, the baseline will rise.[1] Contamination in the mobile phase or from the HPLC system can also contribute to this issue.[1][4]
Q2: My baseline is drifting erratically. What should I check first?
A2: Erratic baseline drift is frequently caused by temperature fluctuations in the laboratory or inconsistent temperature control of the column and detector.[1][5] Ensure your HPLC system is in a temperature-stable environment and that the column oven and detector temperature are set and stable.[2][5] Another common cause is air bubbles in the system, which can often be resolved by thoroughly degassing the mobile phase.[2][4]
Q3: Can the pH of my mobile phase cause baseline drift when analyzing 1-Propyl-1h-indazole-3-carboxylic acid?
A3: Absolutely. 1-Propyl-1h-indazole-3-carboxylic acid is an acidic compound, and its ionization state is highly dependent on the mobile phase pH.[6][7] If the pH is not adequately controlled with a suitable buffer, small changes in pH can lead to shifts in retention time and an unstable baseline.[6][8] This is especially critical if the mobile phase pH is close to the pKa of the compound.[6][7]
Q4: I see a repeating, cyclical pattern in my baseline. What does this indicate?
A4: A cyclical or pulsating baseline is often linked to the HPLC pump.[4] This can be due to malfunctioning check valves, pump seals, or inadequate pulse dampening.[4][5] Ensure the pump is properly maintained and that the check valves are clean and functioning correctly.[2][3]
Q5: How can I determine if my column is the source of the baseline drift?
A5: A simple diagnostic test is to replace the column with a union or a backpressure capillary.[1][4] If the baseline stabilizes, the column is likely the source of the problem.[1] Column contamination from sample matrix components or stationary phase bleed can cause baseline drift.[9][10]
In-Depth Troubleshooting Guides
Mobile Phase and pH-Related Baseline Drift
The chemical properties of 1-Propyl-1h-indazole-3-carboxylic acid necessitate careful control over the mobile phase composition, particularly its pH.[6][11] As an acidic analyte, its retention and peak shape are highly sensitive to the ionization state, which is governed by the mobile phase pH.[7]
Causality: Baseline drift can occur if the mobile phase pH is not stable or is close to the pKa of the analyte.[6][12] This can cause a mixed population of ionized and non-ionized species, leading to inconsistent interactions with the stationary phase and a wandering baseline.[6] Furthermore, the degradation of mobile phase additives, especially in unsealed containers, can alter its composition and contribute to drift.[1]
-
Determine the pKa of 1-Propyl-1h-indazole-3-carboxylic acid: If not known, this can be estimated using prediction software or determined experimentally.
-
Select an appropriate buffer: Choose a buffer with a pKa within ±1 pH unit of your desired mobile phase pH.[11] For reversed-phase chromatography of acidic compounds, phosphate or formate buffers are common choices.[6][11]
-
Adjust the mobile phase pH: Prepare the aqueous portion of the mobile phase and adjust the pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionization state and robust retention.[7][8]
-
Filter and degas: Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates and thoroughly degas to prevent air bubbles.[5][6]
-
Equilibrate the system: Before analysis, equilibrate the column with the new mobile phase for a sufficient amount of time until a stable baseline is achieved.[13]
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust to ≥ 1.5 pH units below the analyte's pKa | Stable retention time and baseline |
| Buffer Concentration | 20-50 mM | Adequate buffering capacity without excessive baseline noise |
| Mobile Phase Preparation | Freshly prepare and degas daily | Minimized contamination and air bubbles |
Temperature-Induced Baseline Drift
Temperature fluctuations are a significant and often overlooked cause of baseline drift in HPLC analysis.[1][5] Both the column and the detector are sensitive to changes in ambient temperature.[2][5]
Causality: Changes in temperature can affect the viscosity of the mobile phase, the solubility of analytes, and the equilibrium of the stationary phase.[5] This can lead to shifts in retention time and a drifting baseline, particularly during long analytical runs.[1] The detector, especially a refractive index detector, is also highly sensitive to temperature changes.[2]
-
Use a column oven: Always use a column oven to maintain a constant and uniform temperature for the analytical column.[5][14]
-
Control laboratory temperature: Maintain a stable ambient temperature in the laboratory, ideally with a variation of no more than ±2°C.[5]
-
Pre-heat the mobile phase: For high-temperature applications, consider using a mobile phase pre-heater to ensure the solvent entering the column is at the desired temperature.[5]
-
Insulate tubing: Insulate the tubing between the column and the detector to minimize heat loss or gain.[2][3]
-
Allow for thermal equilibration: After any change in temperature settings, allow the entire system sufficient time to reach thermal equilibrium before starting an analysis.
Caption: Troubleshooting workflow for temperature-induced baseline drift.
Column Contamination and Bleed
The analytical column can be a significant source of baseline drift due to contamination or degradation of the stationary phase (column bleed).[9][10]
Causality: Accumulation of strongly retained sample components or impurities from the mobile phase can slowly elute during a gradient run, causing a rising baseline or ghost peaks.[10] Column bleed occurs when the bonded stationary phase hydrolyzes and leaches from the silica support, which can be exacerbated by aggressive mobile phase conditions (e.g., extreme pH or high temperatures).[15][16]
-
Systematic Diagnosis:
-
Column Washing and Regeneration:
-
Consult the column manufacturer's guidelines for recommended washing procedures.
-
A general-purpose wash for reversed-phase columns involves flushing with a series of solvents in order of decreasing polarity, for example:
-
Water (to remove buffers)
-
Methanol or Acetonitrile
-
Isopropanol
-
Hexane (if dealing with very non-polar contaminants)
-
Isopropanol
-
Methanol or Acetonitrile
-
Finally, re-equilibrate with the mobile phase.
-
-
-
Preventative Measures:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained compounds and particulates, protecting the main column.[17]
-
Sample Filtration: Always filter samples to remove any particulate matter that could clog the column frit.
-
Use High-Purity Solvents: Employ HPLC-grade solvents to minimize the introduction of contaminants.[13][14]
-
Detector-Related Baseline Drift
The detector itself can be a source of baseline instability.[5][18]
Causality: An aging detector lamp can lead to decreased light intensity and fluctuations, causing baseline drift and noise.[1][5] Contamination of the detector flow cell can also scatter light and result in an unstable baseline. Air bubbles passing through the flow cell are another common cause of sharp spikes and drift.[1][2]
-
Lamp Intensity Check: Most modern HPLC systems have a diagnostic function to check the detector lamp's energy output. Refer to the instrument manual for instructions. Replace the lamp if the intensity is below the manufacturer's recommended level.
-
Flow Cell Cleaning:
-
Flush the flow cell with a solvent known to dissolve potential contaminants. A common procedure is to flush with isopropanol or methanol.
-
For persistent contamination, consult the instrument manual for specific cleaning protocols, which may involve using dilute acids or bases.
-
-
Purging Air Bubbles:
-
Ensure the mobile phase is thoroughly degassed.[2]
-
Increase the flow rate for a short period to dislodge any trapped air bubbles.
-
Some detectors have a purge valve that can be opened to facilitate the removal of air.
-
Caption: Logical relationship between causes, troubleshooting, and solutions.
References
-
Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
PatSnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues - Eureka. Retrieved from [Link]
-
BASi. Troubleshooting. Retrieved from [Link]
-
Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]
-
GL Sciences. 4-2 Baseline Problems | Technical Support. Retrieved from [Link]
-
Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]
-
CHROMacademy. HPLC Gradient Elution – Baseline Drift. Retrieved from [Link]
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Agilent Technologies. Eliminating Baseline Problems. Retrieved from [Link]
-
Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Synthetic Communications. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
ResearchGate. (2022, June 19). How much column bleeding is there on modern UHPLC columns? Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012, October 9). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Retrieved from [Link]
-
ResinTech. (2025, December 12). HPLC Column Damage: How Contaminated Ultrapure Water Destroys Your Most Expensive Consumables. Retrieved from [Link]
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Waters. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]
-
Technology Networks. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]
Sources
- 1. Shimadzu Baseline Disturbance [shimadzu.nl]
- 2. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 3. labtech.tn [labtech.tn]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4-2 Baseline Problems | Technical Support | GL Sciences [glsciences.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. BASi® | Troubleshooting [basinc.com]
- 14. labcompare.com [labcompare.com]
- 15. Mass Spectral Column Bleed in Nitrogen-Containing Polar-Embedded HPLC Stationary Phases [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.resintech.com [blog.resintech.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to the Synthetic Routes of 1-Propyl-1H-indazole-3-carboxylic Acid for Researchers and Drug Development Professionals
Introduction
1-Propyl-1H-indazole-3-carboxylic acid is a crucial building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its derivatives have garnered significant attention for their diverse biological activities. The efficient and regioselective synthesis of this key intermediate is paramount for drug discovery and development programs. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 1-Propyl-1H-indazole-3-carboxylic acid, offering field-proven insights and experimental data to inform your synthetic planning. We will delve into two principal approaches: the direct N-alkylation of a pre-formed indazole-3-carboxylic acid core and a multi-step de novo synthesis of the substituted indazole ring.
Route 1: Direct N-Propylation of 1H-Indazole-3-Carboxylic Acid (or its Ester)
This approach is conceptually the most straightforward, involving the attachment of the propyl group to the nitrogen of the indazole ring. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring presents a significant challenge in controlling regioselectivity.
Mechanistic Considerations and Controlling Regioselectivity
The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. Generally, the use of a strong, non-coordinating base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is known to favor the formation of the more thermodynamically stable N1-alkylated product. This preference is often attributed to the chelation of the sodium cation between the N2 nitrogen and the oxygen of the C3-carboxylate group, sterically hindering the approach of the electrophile to the N2 position.
Caption: Workflow for the direct N-propylation route.
Experimental Protocols
Step 1: Esterification of 1H-Indazole-3-carboxylic Acid
A common initial step is the protection of the carboxylic acid as an ester to improve solubility and prevent unwanted side reactions.
-
Procedure: To a solution of 1H-Indazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes), a catalytic amount of sulfuric acid is added. The mixture is heated to reflux for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with ice water. The precipitated product, methyl 1H-indazole-3-carboxylate, is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.[1]
Step 2: N-Propylation of Methyl 1H-indazole-3-carboxylate
This is the key regioselective step.
-
Procedure: To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF (or DMF) under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, allowing for the formation of the sodium salt. Propyl bromide (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16-24 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The crude product is purified by column chromatography to isolate the desired N1-propylated isomer. High N1-selectivity has been observed under these conditions for similar alkylations.[2]
Step 3: Hydrolysis of Methyl 1-propyl-1H-indazole-3-carboxylate
The final step is the deprotection of the ester to yield the target carboxylic acid.
-
Procedure: The methyl 1-propyl-1H-indazole-3-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux for 1-2 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with concentrated HCl to a pH of approximately 3-4, leading to the precipitation of 1-Propyl-1H-indazole-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Route 2: De Novo Synthesis of the 1-Propyl-1H-indazole Ring
This strategy builds the desired substituted indazole ring from acyclic or simple cyclic precursors. This multi-step approach can offer better overall control of the final product's substitution pattern, avoiding the regioselectivity issues of direct alkylation.
Caption: Workflow for the de novo synthesis route.
Experimental Protocols
A practical synthesis of N-n-Propyl-1H-indazole-3-carboxamide, a direct precursor to the target acid, has been reported with good yields.[3]
Step 1: Amidation of 2-Nitrophenylacetic Acid
-
Procedure: 2-Nitrophenylacetic acid (1.0 eq) is treated with thionyl chloride in the presence of a catalytic amount of DMF to form the acid chloride. Subsequent reaction with propylamine yields N-propyl-2-nitrophenylacetamide.[3]
Step 2: Reduction of the Nitro Group
-
Procedure: The N-propyl-2-nitrophenylacetamide (1.0 eq) is reduced to the corresponding aniline derivative, N-propyl-2-aminophenylacetamide. A common method for this transformation is the use of iron powder in the presence of ammonium chloride in an alcohol/water mixture.[3]
Step 3 & 4: Diazotization, Cyclization, and Deacetylation
-
Procedure: The N-propyl-2-aminophenylacetamide is treated with sodium nitrite and acetic anhydride in acetic acid. This one-pot procedure effects diazotization of the amino group, which then cyclizes to form the indazole ring, yielding N-n-Propyl-1-acetyl-1H-indazole-3-carboxamide. Subsequent removal of the acetyl group can be achieved under basic or acidic conditions to give N-n-Propyl-1H-indazole-3-carboxamide. A yield of 85% for the de-acetylated product has been reported.[3]
Step 5: Hydrolysis of N-Propyl-1H-indazole-3-carboxamide
-
Procedure: The N-propyl-1H-indazole-3-carboxamide (1.0 eq) is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidic workup.[3]
Comparison of Synthetic Routes
| Feature | Route 1: Direct N-Propylation | Route 2: De Novo Synthesis |
| Number of Steps | Typically 3 steps from 1H-indazole-3-carboxylic acid | 5 steps from 2-nitrophenylacetic acid |
| Key Challenge | Regioselectivity (N1 vs. N2 alkylation) | Multi-step synthesis requires optimization of each step |
| Starting Materials | 1H-Indazole-3-carboxylic acid, propyl bromide | 2-Nitrophenylacetic acid, propylamine |
| Yields | Can be high, but dependent on regioselectivity | Good overall yields reported for analogous amides (e.g., 85% for a key step)[3] |
| Purification | Requires chromatographic separation of isomers | May require purification at multiple stages |
| Scalability | Potentially scalable if regioselectivity is high | Generally considered a practical and scalable route[3] |
| Flexibility | Allows for easy variation of the N-alkyl group | Allows for variation in the starting substituted phenylacetic acid |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 1-Propyl-1H-indazole-3-carboxylic acid, and the optimal choice will depend on the specific needs of the research program, including available starting materials, scale, and the importance of isomeric purity.
-
Route 1 (Direct N-Propylation) is attractive due to its shorter sequence. It is likely the more rapid method for accessing small quantities of the target compound, provided that a reliable method for separating the N1 and N2 isomers is available or that the N1-selectivity is sufficiently high. This route is ideal for generating a library of N-alkylated indazoles from a common precursor.
-
Route 2 (De Novo Synthesis) , while longer, offers unambiguous control of the substitution pattern, completely avoiding the issue of N1/N2 isomerism. This makes it a more robust and potentially more scalable approach for the large-scale production of 1-Propyl-1H-indazole-3-carboxylic acid where high isomeric purity is critical. The reported high yield for the synthesis of the precursor amide suggests this is a practical and efficient method.[3]
For drug development professionals requiring large quantities of isomerically pure material, the de novo synthesis (Route 2) is the recommended approach. For exploratory and medicinal chemistry efforts where speed and the ability to quickly generate analogs are paramount, the direct N-propylation (Route 1) may be more suitable, with the caveat that careful optimization and purification are necessary to ensure the desired regiochemistry.
References
- Matsubara, J., et al. (1996).
- Journal of Organic Chemistry and Pharmaceutical Research. (Year not specified). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- ACS Publications. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry.
- PubMed. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles.
- Organic Syntheses. (Date not specified). 1H-indazole-3-carboxylic acid, ethyl ester.
- J-GLOBAL. (Date not specified).
- Der Pharma Chemica. (Date not specified).
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
Sources
Validation of GC-MS methods for 1-Propyl-1h-indazole-3-carboxylic acid detection
Introduction & The Analytical Challenge
1-Propyl-1H-indazole-3-carboxylic acid (CAS: 173600-09-4) is a critical target analyte. It functions both as a key intermediate in pharmaceutical synthesis (e.g., granisetron analogs) and as a major phase I urinary metabolite of indazole-based synthetic cannabinoids bearing a propyl chain .
The primary analytical challenge lies in the molecule's chemical physics. The free carboxylic acid (-COOH) moiety is highly polar, acting as a strong hydrogen bond donor and acceptor. When analyzed via underivatized Gas Chromatography-Mass Spectrometry (GC-MS), this polarity results in severe intermolecular dimerization and adsorption to the silanol groups of the GC column's stationary phase. The macroscopic result is severe peak tailing, thermal degradation, and unacceptable Limits of Detection (LOD). This causality dictates that to achieve high-fidelity chromatographic resolution, the active proton must be chemically masked prior to volatilization .
Comparative Derivatization Strategies
To objectively evaluate the optimal method, we compared our recommended workflow—Silylation via BSTFA + 1% TMCS —against two common alternatives: Methylation (BF3-MeOH) and an Underivatized LC-MS/MS baseline.
The Causality of Experimental Choices:
-
The Recommended Product (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. The critical addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the electrophilicity of the silylating reagent. This creates a highly volatile, thermally stable TMS-ester that yields sharp, symmetrical peaks on a standard 5% phenyl-methylpolysiloxane column.
-
Alternative 1 (Methylation): While methylation successfully converts the acid to a methyl ester, the reaction requires harsh conditions (heat + Lewis acid catalyst) and highly toxic reagents. It frequently results in incomplete conversion and lower overall recovery compared to silylation.
-
Alternative 2 (LC-MS/MS Baseline): Analyzes the underivatized acid directly. While highly sensitive, it suffers heavily from matrix ion suppression in complex biological samples (e.g., urine or plasma), making GC-MS a necessary orthogonal validation tool .
Fig 1. Mechanistic comparison of analytical pathways for indazole-3-carboxylic acid detection.
Experimental Validation Protocol (A Self-Validating System)
To ensure the protocol operates as a self-validating system, a deuterated internal standard (IS) is spiked into the biological matrix prior to alkaline hydrolysis. Because the IS shares the exact physicochemical properties of the target analyte, it undergoes identical extraction losses and derivatization kinetics. Consequently, the ratio of the analyte peak area to the IS peak area self-corrects for any matrix-induced variations, guaranteeing absolute trustworthiness of the quantitative output.
Step-by-Step Methodology:
-
Sample Preparation & Hydrolysis: Aliquot 1.0 mL of biological sample (urine/plasma). Add 50 µL of internal standard (d5-1-propyl-1H-indazole-3-carboxylic acid, 1 µg/mL). Add 100 µL of 10M KOH and incubate at 60°C for 20 minutes to cleave glucuronide conjugates.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with 3 mL methanol, followed by 3 mL deionized water. Load the hydrolyzed sample. Wash with 2 mL of 5% methanol in water. Elute the target analyte with 3 mL of ethyl acetate/hexane (50:50, v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (The Product Workflow): Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of BSTFA containing 1% TMCS. Cap tightly, vortex for 10 seconds, and incubate in a heating block at 70°C for 30 minutes.
-
GC-MS Analysis: Transfer to a GC vial with a micro-insert. Inject 1 µL in splitless mode (Injector Temp: 250°C). Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). MS in Electron Impact (EI) mode at 70 eV, utilizing Selected Ion Monitoring (SIM) for the target TMS-ester ions.
Fig 2. Optimized sample prep and GC-MS workflow for 1-Propyl-1H-indazole-3-carboxylic acid.
Performance Comparison & Experimental Data
The following tables summarize the quantitative validation data, proving the superiority of the BSTFA + 1% TMCS silylation workflow for GC-MS analysis over traditional methylation.
Table 1: Method Comparison Matrix
| Parameter | BSTFA + 1% TMCS (Product) | BF3-MeOH (Methylation) | LC-MS/MS (Underivatized) |
| Derivatization Time | 30 mins | 60 mins | N/A (Direct Injection) |
| Reagent Toxicity | Low/Moderate | High (Corrosive/Toxic) | N/A |
| Peak Symmetry (As) | 1.05 (Excellent) | 1.30 (Acceptable) | N/A |
| Matrix Effect Susceptibility | Low (GC-EI is highly robust) | Low | High (Ion Suppression) |
| Automation Potential | High (On-line derivatization) | Low (Requires evaporation) | High |
Table 2: GC-MS Validation Metrics
| Validation Metric | BSTFA + 1% TMCS Silylation | BF3-MeOH Methylation |
| Limit of Detection (LOD) | 0.5 ng/mL | 2.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 5.0 ng/mL |
| Linearity (R²) | 0.9992 (1.5 - 500 ng/mL) | 0.9875 (5.0 - 500 ng/mL) |
| Intra-day Precision (RSD%) | 3.2% | 8.5% |
| Absolute Recovery (%) | 94.5 ± 2.1% | 78.2 ± 5.4% |
Conclusion
The validation data unequivocally demonstrates that silylation using BSTFA + 1% TMCS is the superior GC-MS methodology for detecting 1-Propyl-1H-indazole-3-carboxylic acid. By effectively neutralizing the polar carboxylic acid moiety, this method eliminates peak tailing, achieves an exceptional LOD of 0.5 ng/mL, and provides a robust, orthogonal alternative to LC-MS/MS for both forensic toxicology and pharmaceutical quality control applications.
References
-
Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards Source: NIH / PMC URL:[Link]
-
Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) Source: ACS Publications URL:[Link]
-
In vivo metabolism of the new synthetic cannabinoid APINAC in rats by GC-MS and LC-QTOF-MS Source: PubMed URL:[Link]
Comparative Guide: 1-Propyl-1H-indazole-3-carboxylic acid vs. Indole-3-carboxylic acid Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold bioisosterism, physicochemical profiling, and receptor pharmacology (CB1/CB2, 5-HT)
Executive Summary
The bioisosteric replacement of the indole core with an indazole scaffold is a foundational strategy in modern medicinal chemistry, particularly in the development of cannabinoid (CB1/CB2) receptor ligands and serotonin (5-HT) receptor antagonists. While indole-3-carboxylic acid derivatives represent a classic pharmacophore, the shift toward 1-Propyl-1H-indazole-3-carboxylic acid and its analogs offers distinct pharmacological advantages.
As an Application Scientist, I have structured this guide to move beyond surface-level comparisons. We will analyze the physicochemical causality behind these scaffolds—specifically how the introduction of the N2 nitrogen and N1-alkylation alters pKa, crystal lattice thermodynamics, and receptor binding affinities—supported by self-validating experimental protocols.
Structural & Physicochemical Causality
To understand why 1-propyl-1H-indazole-3-carboxylic acid often outperforms its indole counterparts, we must examine the electronic and steric alterations introduced by the scaffold shift.
Electronic Distribution and Acidity (pKa)
The indazole core differs from the indole core by the presence of an additional nitrogen atom (N2) at the 2-position. This substitution fundamentally alters the electron density of the bicyclic aromatic system. The electron-withdrawing nature of the N2 atom significantly lowers the pKa of the C3-carboxylic acid. Indazole-3-carboxylic acids typically exhibit a pKa of ~3.7, whereas indole-3-carboxylic acids possess a higher pKa of ~4.7[1]. This 1-log unit difference impacts the ionization state of the molecule at physiological pH, directly influencing passive membrane permeability and oral bioavailability.
Thermodynamic Solubility and Lattice Disruption
Unsubstituted indazole-3-carboxylic acids often suffer from poor thermodynamic solubility. Crystallographic analyses reveal that this is due to strong two-point intermolecular hydrogen bonding between the indazole NH (donor) and the carboxylic acid (acceptor), which forms a highly stable, rigid crystal lattice[1].
The N1-Alkylation Advantage: The specific functionalization in 1-Propyl-1H-indazole-3-carboxylic acid eliminates this liability. By alkylating the N1 position with a propyl group, the primary hydrogen bond donor is blocked. This functional disruption prevents the formation of the rigid intermolecular lattice, drastically reducing the melting point and enhancing thermodynamic solubility and lipophilicity (LogP) compared to unsubstituted indazoles.
Pharmacological Performance Comparison
Cannabinoid Receptor (CB1/CB2) Agonism
In the realm of synthetic cannabinoids (SCs), the indazole scaffold is definitively superior to the indole scaffold in terms of binding affinity and functional potency.
-
Affinity: Indazole-3-carboxamide derivatives consistently display sub-nanomolar affinity ( Ki ) for CB1 and CB2 receptors, whereas their corresponding indole derivatives (e.g., ADBICA) typically exhibit lower, low-nanomolar affinity[2],[3].
-
Mechanistic Causality: The enhanced potency is attributed to the altered dipole moment of the indazole ring and the potential for the N2 atom to act as a hydrogen bond acceptor, optimizing interactions with key amino acid residues within the GPCR binding pocket[4].
Serotonin Receptor (5-HT3 / 5-HT4) Antagonism
Indazoles serve as highly effective bioisosteres for indoles in the design of antiemetics and gastrointestinal prokinetics.
-
5-HT3 Receptors: Tropanyl esters and amides of indazole-3-carboxylate demonstrate potent 5-HT3 receptor antagonism, often matching or exceeding the efficacy of indole-based therapeutics (e.g., Tropisetron)[5].
-
5-HT4 Receptors: Structure-activity relationship (SAR) studies reveal that N1-alkylated indazole-3-carboxamides possess significantly greater 5-HT4 receptor affinity than their exact indole counterparts[6]. The N1-alkylation (such as a propyl group) directs the conformation of the amide/ester linkage, locking it into a favorable "in-plane" orientation for receptor binding.
Quantitative Data Summary
The following table synthesizes the comparative performance metrics of the two scaffolds across key pharmacological parameters.
| Parameter | 1-Propyl-1H-indazole-3-carboxylic acid (Derivatives) | Indole-3-carboxylic acid (Derivatives) | Causality / Mechanism |
| Acid pKa | ~3.7 | ~4.7 | Electron-withdrawing effect of indazole N2[1]. |
| Thermodynamic Solubility | High (Lattice Disrupted) | Moderate | N1-propylation blocks intermolecular NH-COOH H-bonding[1]. |
| CB1 Receptor Affinity ( Ki ) | Sub-nanomolar (e.g., 0.3 - 0.8 nM) | Low-nanomolar (e.g., 1.2 - 15 nM) | N2 acts as an H-bond acceptor; altered dipole moment[2],[3]. |
| 5-HT4 Antagonist Affinity | High (Enhanced by N1-alkylation) | Moderate | N1-alkyl directs optimal carbonyl conformation[6]. |
System Workflows & Visualizations
GPCR Signaling Pathway (CB1 Activation)
To understand the functional assays used to evaluate these scaffolds, we must map the downstream signaling of the CB1 receptor. CB1 is a Gi/o -coupled GPCR. Activation inhibits adenylyl cyclase (reducing cAMP) and activates G-protein inwardly rectifying potassium (GIRK) channels.
Caption: CB1 receptor downstream signaling pathway highlighting GIRK channel activation and cAMP reduction.
Scaffold Evaluation Workflow
Caption: High-throughput screening workflow for comparative evaluation of heterocyclic scaffolds.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") behind the action.
Protocol A: FLIPR Membrane Potential Assay for Functional Agonism
Rationale: Because CB1 activation triggers K+ efflux via GIRK channels (causing cellular hyperpolarization), a fluorescent membrane potential dye provides a real-time, self-validating readout of functional agonism, distinguishing true agonists from mere binders[3].
-
Cell Preparation: Seed CHO-K1 cells stably expressing human CB1 and GIRK channels into 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well. Causality: CHO-K1 cells lack endogenous CB1, ensuring the signal is exclusively mediated by the transfected receptor.
-
Dye Loading: Incubate cells with a fluorometric membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) dissolved in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.
-
Compound Preparation: Prepare 10-point concentration-response curves (10 pM to 10 µM) of the 1-propyl-indazole and indole derivatives in DMSO, then dilute 1:100 in assay buffer. Causality: Keeping final DMSO concentration below 1% prevents solvent-induced cytotoxicity and membrane destabilization.
-
Signal Acquisition: Read baseline fluorescence (Excitation 510-545 nm / Emission 565-625 nm) for 10 seconds. Inject compounds and record fluorescence continuously for 3 minutes.
-
Data Analysis: Calculate the maximum change in fluorescence ( ΔF ) relative to baseline. Plot ΔF against log[concentration] to derive the EC50 values using non-linear regression.
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
Rationale: Kinetic solubility assays (DMSO dilution) often overestimate solubility for compounds that form strong crystal lattices. The shake-flask method ensures the system reaches true thermodynamic equilibrium, validating the lattice-disruption hypothesis of N1-propylation[1].
-
Solid Addition: Add 2 mg of solid 1-Propyl-1H-indazole-3-carboxylic acid or its indole counterpart to a glass vial.
-
Buffer Equilibration: Add 1 mL of aqueous phosphate buffer (pH 6.5). Causality: pH 6.5 mimics the intestinal environment, providing physiologically relevant solubility data.
-
Incubation: Seal vials and agitate on an orbital shaker at 300 RPM at 25°C for 24 hours. Causality: 24 hours ensures the transition from amorphous to stable crystalline forms, yielding true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.
-
Quantification: Dilute the supernatant and analyze via HPLC-UV against a known standard curve to determine the exact molar solubility.
References
- Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. nih.gov.
- Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA | ACS Chemical Neuroscience. acs.org.
- Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. nih.gov.
- Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy | Journal of Medicinal Chemistry. acs.org.
- Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives | Journal of Medicinal Chemistry. acs.org.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Cross-reactivity of 1-Propyl-1h-indazole-3-carboxylic acid in immunoassay drug screens
An In-Depth Technical Guide to Understanding and Evaluating the Cross-Reactivity of 1-Propyl-1H-indazole-3-carboxylic Acid in Immunoassay Drug Screens
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the cross-reactivity of 1-Propyl-1H-indazole-3-carboxylic acid in immunoassay drug screens, designed for researchers, scientists, and drug development professionals. We will delve into the metabolic origins of this compound, the principles of immunoassay detection, and a robust methodology for evaluating cross-reactivity, contextualized with comparative data for other relevant synthetic cannabinoid metabolites.
Introduction: The Evolving Challenge of Synthetic Cannabinoid Detection
The landscape of new psychoactive substances (NPS) is in constant flux, with synthetic cannabinoids (SCs) representing one of the largest and most dynamic classes.[1] These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. However, they often exhibit greater potency and a more severe and unpredictable spectrum of adverse effects.[2]
Due to extensive metabolism, the parent synthetic cannabinoid compounds are often undetectable in urine samples.[3][4] Consequently, toxicological screening focuses on identifying their metabolites. A common metabolic pathway for many indazole-based synthetic cannabinoids, such as AB-PINACA, is the hydrolysis of a terminal amide group to form a carboxylic acid derivative.[5][6][7] The compound at the center of this guide, 1-Propyl-1H-indazole-3-carboxylic acid, represents a plausible metabolite of a propyl-substituted indazole-core synthetic cannabinoid, analogous to the known metabolite 1-Pentyl-1H-indazole-3-carboxylic acid.[8]
Immunoassays are a cornerstone of initial drug screening due to their speed, cost-effectiveness, and high-throughput capabilities.[9] However, their utility is critically dependent on the specificity of the antibody-antigen interaction. The immense structural diversity of synthetic cannabinoids and their metabolites presents a significant challenge, making cross-reactivity a crucial parameter to understand and evaluate.[10] This guide provides the scientific framework for that evaluation.
The Analyte: 1-Propyl-1H-indazole-3-carboxylic Acid
While not as commonly cited as its pentyl-chain counterpart, 1-Propyl-1H-indazole-3-carboxylic acid is a structurally logical metabolite of a synthetic cannabinoid containing a 1-propyl-1H-indazole core. The synthesis of such indazole-3-carboxylic acid derivatives is well-documented in chemical literature, typically involving the N-alkylation of an indazole-3-carboxylic acid core.[1][11] Its structure, featuring the indazole ring and the carboxylic acid functional group, makes it a candidate for cross-reactivity in immunoassays designed to detect other synthetic cannabinoid metabolites with similar structural motifs.
The Science of Immunoassays and Cross-Reactivity
Most immunoassays for drugs of abuse operate on the principle of a competitive binding reaction. In this format, the drug or drug metabolite in a sample competes with a labeled drug conjugate for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the labeled conjugate, producing a weaker signal.
Cross-reactivity occurs when the antibody, designed to recognize a specific target analyte, also binds to other structurally similar compounds.[12][13] This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering compound.[14]
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Comparative Cross-Reactivity Data
While specific cross-reactivity data for 1-Propyl-1H-indazole-3-carboxylic acid is not widely published, it is instructive to compare the cross-reactivity of other known synthetic cannabinoid metabolites in commercially available immunoassays. The following table presents a synthesis of representative data from various studies. This illustrates the wide variability in cross-reactivity based on minor structural changes.
Table 1: Representative Cross-Reactivity of Synthetic Cannabinoid Metabolites in a Hypothetical Immunoassay Targeting JWH-018 Pentanoic Acid
| Compound | Structure | % Cross-Reactivity (Representative) |
| JWH-018 N-pentanoic acid | Naphthoyl-indole with C5 carboxylic acid chain | 100% |
| JWH-018 N-(5-hydroxypentyl) | Naphthoyl-indole with C5 hydroxylated chain | 25% |
| JWH-073 N-butanoic acid | Naphthoyl-indole with C4 carboxylic acid chain | 60% |
| AM-2201 N-(4-hydroxypentyl) | Fluorinated naphthoyl-indole with C5 hydroxylated chain | 15% |
| UR-144 N-pentanoic acid | Phenylacetyl-indole with C5 carboxylic acid chain | 5% |
| AB-PINACA carboxylic acid | Indazole-carboxamide with C5 chain, hydrolyzed | <1% |
Note: This data is illustrative and compiled from general findings in the literature. [15][16]Actual cross-reactivity will vary significantly between different commercial assay kits.
The data highlights that even small changes, such as alkyl chain length (JWH-018 vs. JWH-073 metabolites) or core structure (indole vs. indazole), can dramatically impact antibody recognition and, therefore, cross-reactivity. It is plausible that 1-Propyl-1H-indazole-3-carboxylic acid would exhibit low to negligible cross-reactivity in an assay targeting an indole-based metabolite like JWH-018 pentanoic acid.
Interpretation and Implications
The evaluation of cross-reactivity is not merely an academic exercise; it has profound practical implications:
-
Risk of False Negatives: An immunoassay may fail to detect a synthetic cannabinoid if its metabolites do not significantly cross-react with the assay's antibody. This is a major concern given the rapid emergence of new SCs. [10]* Risk of False Positives: High cross-reactivity with a structurally similar but distinct compound could lead to a false-positive screening result.
-
The Need for Confirmatory Testing: Immunoassay results should always be considered presumptive. All positive screening results must be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure definitive identification and accurate quantification.
Conclusion
Understanding the cross-reactivity of emerging synthetic cannabinoid metabolites like 1-Propyl-1H-indazole-3-carboxylic acid is essential for maintaining the integrity and reliability of drug screening programs. While immunoassays are invaluable for initial screening, their limitations must be recognized. The scientific community must remain vigilant, continually evaluating the performance of existing assays against new psychoactive substances and their metabolic products. The experimental framework provided in this guide offers a robust methodology for conducting such evaluations, ensuring that researchers and clinicians can make informed decisions based on a clear understanding of an assay's specificity and limitations.
References
-
Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Clinical Chemistry, 61(5), 736–746. [Link]
-
Brents, L. K., Regan, S. L., & Prather, P. L. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 148-155. [Link]
-
Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. PubMed. [Link]
-
Kim, J., In, S., Park, Y., & Lee, J. (2020). In Vivo Metabolites of AB-PINACA in Solid Tissues Obtained from Its Abuser: Comparison with In Vitro Experiment. Journal of Analytical Toxicology, 44(3), 277–285. [Link]
-
Brents, L. K., et al. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology, 9, 1076. [Link]
-
Self, R. L., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed. [Link]
-
Lin, Y. T., et al. (2023). Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. MDPI. [Link]
-
Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLOS ONE, 6(7), e21917. [Link]
-
ResearchGate. (n.d.). Major metabolites of AB-FUBINACA (A) and AB-PINACA (B) following human... ResearchGate. [Link]
-
Chimalakonda, K. C., et al. (2012). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical and Bioanalytical Chemistry, 402(8), 2667–2676. [Link]
-
Rajasekaran, M., Brents, L. K., Franks, L. N., & Moran, J. H. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. OSTI.gov. [Link]
-
Andersson, M. (2011). Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-Portal.org. [Link]
-
Self, R. L., et al. (2026). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. ResearchGate. [Link]
-
Lin, Y. T., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. [Link]
-
Odoardi, S., et al. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. PMC. [Link]
-
Kneisel, S., & Auwärter, V. (2017). Immunoassay screening in urine for synthetic cannabinoids – an evaluation of the diagnostic efficiency. Ovid. [Link]
-
Self, R. L., et al. (2024). Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay. Journal of Analytical Toxicology. [Link]
-
Hussamadin, A. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.org. [Link]
-
HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. [Link]
-
Sharma, A., et al. (2014). Retrospective Approach to Evaluate Interferences in Immunoassay. PMC. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Kamal, A., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. [Link]
-
Dasgupta, A. (2015). How to Detect and Solve Immunoassay Interference. myadlm.org. [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. [Link]
-
PubChem. (n.d.). 1-Pentyl-1H-indazole-3-carboxylic acid. PubChem. [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 7(10), 433-441. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR, 4(5), 2795-2802. [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 1-Pentyl-1H-indazole-3-carboxylic acid | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ovid.com [ovid.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. myadlm.org [myadlm.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Ensuring Reproducibility in In Vitro Gamma-Secretase Assays Using Indazole-Based Modulators
Introduction: The Reproducibility Imperative in Drug Discovery
The path from a promising chemical scaffold to a clinically effective drug is fraught with challenges, chief among them being the reproducibility of preclinical data.[1] Inconsistent results not only lead to wasted resources but also erode confidence in foundational scientific findings. This guide addresses the critical factors influencing the reproducibility of in vitro assays, a cornerstone of early-stage drug development. We will focus on assays for gamma-secretase, a key therapeutic target in Alzheimer's disease, using 1-Propyl-1H-indazole-3-carboxylic acid as a representative compound from the promising indazole class of gamma-secretase modulators (GSMs).
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors and modulators of critical enzymes.[2][3][4][5] While specific published data on 1-Propyl-1H-indazole-3-carboxylic acid is limited, its structural class is highly relevant to the development of GSMs.[6] This guide will provide researchers, scientists, and drug development professionals with a framework for designing, executing, and validating robust in vitro assays to reliably characterize such compounds, ensuring that data is both accurate and reproducible across different experiments and laboratories.
The Biological Target: Understanding the Dual Role of Gamma-Secretase
Gamma-secretase is a multi-protein intramembrane protease with a complex role in cellular signaling.[7] Its clinical relevance in Alzheimer's disease stems from its function in the amyloidogenic pathway. It performs the final cleavage of the Amyloid Precursor Protein (APP) C-terminal fragment (APP-CTF or C99), generated by β-secretase (BACE1), to produce Amyloid-beta (Aβ) peptides of varying lengths.[8][9] An imbalance favoring the production of the aggregation-prone Aβ42 peptide is a central event in the formation of amyloid plaques.
However, gamma-secretase is not solely a pathogenic enzyme. It plays a vital physiological role by cleaving numerous other substrates, most notably the Notch receptor. The cleavage of Notch is essential for its signaling pathway, which governs cell-fate decisions. Early therapeutic strategies using potent gamma-secretase inhibitors (GSIs) failed in clinical trials due to severe toxicity, largely attributed to the simultaneous inhibition of Notch signaling.[6]
This dual functionality underscores the need for nuanced therapeutic approaches, such as allosteric modulation with GSMs. These compounds do not block the enzyme's active site but instead shift its processivity, reducing the generation of toxic Aβ42 while increasing the production of shorter, less harmful Aβ peptides like Aβ38.[6] Consequently, assays must not only be reproducible but also capable of distinguishing between outright inhibition and subtle modulation.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Comparative Analysis of In Vitro Assay Platforms
The choice of assay platform is a critical decision that directly impacts the nature of the data generated and its potential for reproducibility. Researchers must weigh the benefits of simplified biochemical systems against the physiological relevance of more complex cell-based models.
| Parameter | Cell-Free (Biochemical) Assay | Cell-Based Assay |
| Principle | Purified γ-secretase and recombinant substrate (e.g., C100-FLAG) are incubated with the test compound.[7][10] | A cell line (e.g., HEK293T, SH-SY5Y) overexpressing APP is treated with the compound.[6] |
| Endpoint | Direct measurement of Aβ peptide production via ELISA, Mass Spectrometry, or cleavage of a fluorogenic substrate.[11] | Measurement of secreted Aβ peptides in conditioned media (ELISA) or intracellular signaling via a reporter gene (e.g., luciferase).[12][13] |
| Pros | - Directly measures compound interaction with the enzyme complex.- High throughput potential.- Lower intrinsic variability. | - More physiologically relevant (includes membrane environment, substrate presentation).- Assesses cell permeability and potential cytotoxicity.- Can differentiate between modulators and inhibitors. |
| Cons | - Lacks cellular context (membrane, permeability, off-target effects).- Purification of active enzyme can be challenging.- May not distinguish between GSMs and some inhibitors. | - Higher potential for variability (cell health, passage number, density).[14][15]- Susceptible to confounding factors affecting cell signaling or viability.- Lower throughput than biochemical assays. |
| Best For | Primary screening for direct enzyme binders; mechanistic studies. | Secondary screening; lead optimization; confirming cellular activity and selectivity (e.g., APP vs. Notch). |
Deconstructing Irreproducibility: A Systematic Approach to Validation
Reproducibility is not a matter of chance; it is the result of rigorous planning and control over numerous variables.[14][16] The lack of reproducibility often arises from a combination of biological, technical, and analytical factors that must be systematically addressed.[1][15]
Sources
- 1. atcc.org [atcc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. rupress.org [rupress.org]
- 7. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Search for Effective Anti-Alzheimer’s Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements | PLOS Biology [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. jove.com [jove.com]
- 13. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selectscience.net [selectscience.net]
Inter-laboratory validation of 1-Propyl-1h-indazole-3-carboxylic acid purity analysis
An Inter-Laboratory Guide to the Validation of Purity Analysis for 1-Propyl-1H-indazole-3-carboxylic Acid
This guide provides a comprehensive framework for the inter-laboratory validation of purity analysis for 1-Propyl-1H-indazole-3-carboxylic acid, a critical component in pharmaceutical development. The objective is to establish a robust, reproducible analytical method that ensures consistent quality assessment across different laboratories, a cornerstone of regulatory compliance and product safety. This document is intended for researchers, analytical scientists, and quality control professionals.
Section 1: A Comparative Analysis of Purity Determination Methodologies
The accurate determination of purity for an active pharmaceutical ingredient (API) is paramount. For a molecule like 1-Propyl-1H-indazole-3-carboxylic acid, several analytical techniques can be employed. The choice of method is a critical decision based on a balance of specificity, precision, accuracy, and the practicalities of implementation in a quality control (QC) environment.
Methodology Overview:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis.[1][2] It separates the main compound from its impurities based on differential partitioning between a stationary and a mobile phase, providing both qualitative and quantitative information.[3] For 1-Propyl-1H-indazole-3-carboxylic acid, its aromatic indazole core provides strong UV absorbance, making this method highly sensitive and specific.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei.[5] It allows for the determination of absolute purity without needing a specific reference standard of the analyte itself, instead using a certified internal standard.[6][7] This makes it an exceptionally powerful tool for characterizing reference materials.[8]
-
Acid-Base Titration: The presence of a carboxylic acid group allows for direct purity assessment via titration with a standardized base.[9][10] This is a classic, cost-effective technique that provides high accuracy and precision for assaying the main component, but it lacks the specificity to detect and quantify individual impurities.[11]
Comparative Evaluation:
The following table summarizes the key attributes of each technique for this specific application.
| Parameter | HPLC-UV | qNMR | Acid-Base Titration |
| Specificity | High (Separates impurities) | High (Structurally specific signals) | Low (Titrates all acidic protons) |
| Precision | Very High | High | Very High |
| Accuracy | High | Very High (Primary Method) | High |
| Sensitivity (LOD/LOQ) | Very High (ppm levels) | Moderate | Low |
| Quantifies Impurities | Yes | Yes (if signals are resolved) | No |
| Equipment Cost | Moderate | High | Low |
| Throughput | High | Moderate | Moderate |
| Regulatory Acceptance | Universally Accepted | Widely Accepted (growing) | Accepted for Assay |
| Required Expertise | Moderate | High | Low |
Rationale for Method Selection:
For an inter-laboratory study aimed at routine quality control, HPLC-UV is the selected methodology . It offers the best balance of specificity for impurity profiling, sensitivity, and widespread availability in pharmaceutical laboratories. While qNMR is superior for primary standard characterization, its higher cost and specialized expertise make it less suitable for routine, high-throughput QC. Titration, while accurate for the main component, fails the critical requirement of monitoring and quantifying impurities.
Section 2: Designing the Inter-Laboratory Validation Study
The goal of this study is to establish the reproducibility of the HPLC-UV method for purity analysis of 1-Propyl-1H-indazole-3-carboxylic acid. Reproducibility is defined as the precision of the method across different laboratories, which encompasses different analysts, equipment, and environments.[12][13] The study design must be meticulous to ensure the generated data is statistically meaningful.
Study Protocol:
-
Coordinating Laboratory: A single laboratory will be responsible for preparing and distributing all materials to eliminate sample variability as a source of error.
-
Participating Laboratories: A minimum of six to eight qualified laboratories should be enrolled to provide sufficient data for robust statistical analysis.
-
Test Materials:
-
Reference Standard (RS): A highly purified and well-characterized batch of 1-Propyl-1H-indazole-3-carboxylic acid (>99.8% purity, confirmed by a primary method like qNMR).
-
Test Sample: A single, homogeneous batch of 1-Propyl-1H-indazole-3-carboxylic acid with a target purity of approximately 99.0%, containing typical process-related impurities.
-
Critical Reagents: To minimize variability, the coordinating lab may supply a single lot of the HPLC column and any non-standard reagents.
-
-
Documentation: A detailed protocol (the SOP in Section 3) and data reporting sheets will be distributed to all participants.
Workflow Diagram:
The overall workflow of the inter-laboratory study is depicted below.
Caption: Workflow for the inter-laboratory validation study.
Section 3: Standard Operating Procedure (SOP) - HPLC-UV Purity
This SOP must be followed precisely by all participating laboratories. Adherence to these conditions is critical for minimizing inter-laboratory variability. The method validation parameters described are based on the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15]
3.1. Principle The purity of 1-Propyl-1H-indazole-3-carboxylic acid is determined by reversed-phase HPLC with UV detection. The percentage purity is calculated using an external standard and area percent normalization for impurities.
3.2. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid, 88% or higher
-
1-Propyl-1H-indazole-3-carboxylic acid Reference Standard (RS)
-
1-Propyl-1H-indazole-3-carboxylic acid Test Sample
3.3. Chromatographic Conditions
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-17 min: 85% B
-
17-17.1 min: 85% to 30% B
-
17.1-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 22 minutes
3.4. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3.5. System Suitability Test (SST)
-
Rationale: The SST is a self-validating check to ensure the chromatographic system is performing adequately before any samples are analyzed.[16][17] These criteria must be met as per harmonized pharmacopoeial chapters like USP <621> and Ph. Eur. 2.2.46.[18][19][20]
-
Procedure: Inject the Reference Standard Solution five times.
-
Acceptance Criteria:
-
Precision: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 1.0%.[4]
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
3.6. Analytical Procedure
-
Verify that the SST criteria are met.
-
Inject the Diluent once as a blank to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution once.
-
Inject the Test Sample Solution in six replicates (n=6).
3.7. Calculation
-
Purity by Area Normalization: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100
Section 4: Statistical Analysis and Acceptance Criteria
Data from all participating laboratories must be collated and analyzed statistically to determine the method's precision. The primary goal is to calculate repeatability and reproducibility standard deviations.
4.1. Data Review and Outlier Identification Before statistical calculation, the data must be scrutinized for outliers, which can disproportionately affect the results. This is performed sequentially.[21][22]
-
Homogeneity of Variance (Cochran's C Test): This test identifies laboratories with significantly larger within-laboratory variance (poorer repeatability) than others.[23] The test statistic C is calculated as the ratio of the largest individual laboratory variance to the sum of all laboratory variances. If C exceeds the critical value, that laboratory's data may be excluded.
-
Consistency of Means (Grubbs' Test): After ensuring variances are homogeneous, this test is used to identify laboratories whose mean result is significantly different from the others.[23] It calculates a G statistic based on the difference between a suspect mean and the overall mean, divided by the standard deviation. Single and double outlier tests can be applied.
4.2. Calculation of Precision Parameters Following the removal of any justified outliers, the precision parameters are calculated using Analysis of Variance (ANOVA) as described in ISO 5725.
-
Repeatability Standard Deviation (s_r): Represents the standard deviation of test results obtained under the same conditions (within a single lab).
-
Reproducibility Standard Deviation (s_R): Represents the standard deviation of test results obtained under different conditions (between labs).[24][25]
-
Relative Standard Deviations (RSD_r and RSD_R): These are often more useful for comparison and are calculated as:
-
RSD_r (%) = (s_r / Overall Mean) × 100
-
RSD_R (%) = (s_R / Overall Mean) × 100
-
Data Analysis Workflow:
Caption: Statistical analysis workflow for inter-laboratory data.
4.3. Acceptance Criteria For a purity method of a late-stage API, the following are typical acceptance criteria:
-
Repeatability (RSD_r): ≤ 1.0%
-
Reproducibility (RSD_R): ≤ 2.0%
Section 5: Hypothetical Data and Interpretation
To illustrate the process, consider the following hypothetical results for the Test Sample from eight laboratories.
| Laboratory | Mean Purity (%) | Std. Dev. (s) | Variance (s²) |
| Lab 1 | 99.05 | 0.04 | 0.0016 |
| Lab 2 | 99.10 | 0.05 | 0.0025 |
| Lab 3 | 98.98 | 0.06 | 0.0036 |
| Lab 4 | 99.08 | 0.04 | 0.0016 |
| Lab 5 | 99.55 | 0.05 | 0.0025 |
| Lab 6 | 99.01 | 0.07 | 0.0049 |
| Lab 7 | 99.12 | 0.06 | 0.0036 |
| Lab 8 | 99.03 | 0.15 | 0.0225 |
Interpretation:
-
Cochran's C Test:
-
The variance of Lab 8 (0.0225) is noticeably higher than the others.
-
Sum of variances = 0.0428.
-
C_calc = 0.0225 / 0.0428 = 0.526.
-
The critical value for C (k=8 labs, n=6 replicates) at p=0.05 is approximately 0.365.
-
Since C_calc > C_crit, Lab 8 is identified as a statistical outlier based on its poor intra-laboratory precision. After investigation (e.g., finding an instrument issue), this lab's data is excluded.
-
-
Grubbs' Test (on remaining 7 labs):
-
New overall mean = 99.07%.
-
The value from Lab 5 (99.55%) appears high.
-
A Grubbs' test on this value would yield a G_calc that exceeds the critical value.
-
Lab 5 is identified as an outlier based on its mean. After investigation (e.g., finding a weighing error), this lab is also excluded.
-
-
Final Calculation (on remaining 6 labs):
-
An ANOVA is performed on the data from Labs 1, 2, 3, 4, 6, and 7.
-
Hypothetical ANOVA results:
-
Overall Mean: 99.06%
-
Repeatability SD (s_r): 0.055%
-
Reproducibility SD (s_R): 0.082%
-
-
Final Precision Statistics:
-
RSD_r: (0.055 / 99.06) * 100 = 0.06%
-
RSD_R: (0.082 / 99.06) * 100 = 0.08%
-
-
Conclusion of Study: Both the calculated RSD_r (0.06%) and RSD_R (0.08%) are well within the acceptance criteria of ≤1.0% and ≤2.0%, respectively. Therefore, the HPLC-UV method is deemed validated and robust for the purity determination of 1-Propyl-1H-indazole-3-carboxylic acid across different laboratories.
Conclusion
This guide has detailed a comprehensive approach for the inter-laboratory validation of a purity method for 1-Propyl-1H-indazole-3-carboxylic acid. By comparing potential methodologies, selecting the most appropriate technique, and executing a meticulously designed study with robust statistical analysis, a reliable and reproducible HPLC-UV method can be established. This process ensures that regardless of where the material is tested, the analytical results are consistent and trustworthy, which is fundamental to ensuring drug quality and patient safety.
References
- Vertex AI Search. (2026, March 6).
- US Pharmacopeia (USP).
- YouTube. (2018, September 3).
- Bruker.
- MDPI. (2021, January 18).
- USP.
- Jetir.Org.
- ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR)
- Agilent. (2023, April 15).
- Scribd.
- European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
- Pharmaguideline. (2024, December 11).
- US Pharmacopeia (USP). (2022, December 1).
- JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
- ECA Academy. (2021, November 10).
- Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- PharmaGuru. (2025, July 12).
- Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- PMDA. G-20 CHROMATOGRAPHY The harmonised general chapter Chromatography was signed-off by the Pharmacopoeial Discussion Group (PDG), w.
- GMP Platform. (2022, October 18). EDQM/EP(Ph.Eur.)の改訂General Chapter 2.2.46.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- PubMed.
- EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23).
- Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed.
- MATEC Web of Conferences.
- European Pharmacopoeia (Ph. Eur.) Methods.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- GFS Chemicals.
- Efor Group. Validation of analytical procedures according to the ICH guidelines.
- Carboxylic Acid Unknowns and Titr
- Titration of the Unknown Carboxylic Acid by Dr. Gergens.
- ResearchGate. (2018, May 31).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
- PROCEDURES USED IN THE STATISTICAL ANALYSIS OF PROFICIENCY TESTING PROGRAMS.
- Diva-Portal.org.
- The Royal Society of Chemistry. (2015, June 15). Using the Grubbs and Cochran tests to identify outliers.
- Michael Pilgaard's Web Chemistry.
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. jetir.org [jetir.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 6. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 9. info.gfschemicals.com [info.gfschemicals.com]
- 10. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ema.europa.eu [ema.europa.eu]
- 14. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 15. database.ich.org [database.ich.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Harmonised General Chapter on Chromatography - ECA Academy [gmp-compliance.org]
- 18. agilent.com [agilent.com]
- 19. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 20. Chromatography [usp.org]
- 21. archimer.ifremer.fr [archimer.ifremer.fr]
- 22. szk.fce.vutbr.cz [szk.fce.vutbr.cz]
- 23. rsc.org [rsc.org]
- 24. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 25. metrology-journal.org [metrology-journal.org]
A Senior Application Scientist's Guide to Spectroscopic Benchmarking of 1-Propyl-1H-indazole-3-carboxylic acid
Abstract
In the landscape of pharmaceutical development, the unambiguous identification and quality assessment of active pharmaceutical ingredients (APIs) are paramount.[1][2][3] This guide provides a comprehensive framework for the spectroscopic benchmarking of 1-Propyl-1H-indazole-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure data integrity and regulatory compliance. The methodologies described herein are aligned with the principles of Good Laboratory Practice (GLP) and are designed to be self-validating systems.[4][5][6][7][8]
Introduction: The Imperative of Spectroscopic Verification
The journey from a promising molecule to a market-approved therapeutic is paved with rigorous analytical checkpoints. Spectroscopic benchmarking serves as a foundational pillar in this process, providing an empirical "fingerprint" of a molecule's identity, purity, and structural integrity. For a compound like 1-Propyl-1H-indazole-3-carboxylic acid, which possesses multiple functional groups amenable to spectroscopic interrogation, a multi-technique approach is essential for robust characterization.
The core objective of this guide is to establish a validated analytical baseline for the target molecule by comparing its spectroscopic profile against a certified primary reference standard. This comparison is not merely a qualitative match; it is a quantitative assessment that underpins batch-to-batch consistency, stability studies, and ultimately, patient safety. The validation of these analytical procedures is a critical step, ensuring that the methods are fit for their intended purpose.[9][10][11][12]
The Analytical Workflow: A Self-Validating Approach
A robust benchmarking strategy integrates multiple spectroscopic techniques within a structured workflow. This ensures that the data from each method corroborates the others, providing a holistic and trustworthy characterization of the material. The process follows a logical progression from sample preparation through to a definitive quality assessment.
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. wjarr.com [wjarr.com]
- 3. intelligencia.ai [intelligencia.ai]
- 4. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 5. edu.rsc.org [edu.rsc.org]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uspbpep.com [uspbpep.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. biospectra.us [biospectra.us]
The Definitive Guide to PPE and Handling Protocols for 1-Propyl-1H-indazole-3-carboxylic acid
1-Propyl-1H-indazole-3-carboxylic acid (CAS 173600-09-4)[1] is a critical synthetic intermediate widely utilized in medicinal chemistry and drug development, particularly in the synthesis of indazole-based receptor ligands and advanced active pharmaceutical ingredients (APIs).
While it shares a structural backbone with the parent 1H-indazole-3-carboxylic acid, the N-alkylation (addition of the propyl chain) fundamentally alters its physicochemical properties. As a Senior Application Scientist, I designed this protocol to move beyond generic safety data sheets, providing drug development professionals with a precise, causality-based operational and disposal plan.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the chemical and mechanistic causality behind the hazards.
-
Enhanced Lipophilicity and Dermal Penetration: The addition of the hydrophobic N-propyl chain significantly increases the molecule's partition coefficient (logP) compared to the parent indazole-3-carboxylic acid. This enhanced lipophilicity facilitates highly efficient penetration through the lipid-rich stratum corneum of human skin.
-
Baseline Toxicity: Based on validated analog data from the parent compound (CAS 4498-67-3)[2], the indazole-3-carboxylic acid core is classified under GHS as an [3] and a severe eye and skin irritant (H315, H319)[4]. The N-propyl derivative inherits these baseline risks.
-
Solvent-Mediated Permeation: In pharmaceutical synthesis, this carboxylic acid is typically activated for amide coupling using polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents act as powerful permeation enhancers. If a solution spills on standard porous PPE, the dissolved 1-propyl-1H-indazole-3-carboxylic acid can be rapidly driven directly through the skin barrier.
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the risks of aerosolized powder inhalation and solvent-mediated dermal exposure, the following PPE configuration is mandatory for all handling phases.
| PPE Category | Specification | Operational Justification (Causality) |
| Hand Protection | Double-Gloving. Inner: 4-mil Nitrile. Outer: 8-mil Neoprene or extended-cuff Nitrile. | Nitrile prevents solid powder contact. The outer Neoprene layer provides critical chemical resistance against polar aprotic solvents (DMF/DMSO) used during coupling reactions, preventing solvent-mediated permeation. |
| Eye/Face Protection | ANSI Z87.1+ certified indirect-vent splash goggles. | Protects against severe eye irritation (H319)[5] from fine powder aerosols and prevents capillary absorption from solvent splashes. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. | Knit cuffs eliminate the exposure gap between the glove and sleeve. FR material is required because handling often occurs alongside highly flammable organic solvents. |
| Respiratory | N95 or P100 particulate respirator. | Prevents inhalation of fine, low-density crystalline powder (Acute Tox 4)[3]. Note: Weighing must exclusively occur inside a ventilated enclosure, rendering the respirator a secondary fail-safe. |
Step-by-Step Operational Workflow
Trustworthiness in laboratory safety requires self-validating systems. Do not deviate from the following sequential protocol when handling CAS 173600-09-4[1].
Phase 1: Preparation & Engineering Controls
-
Ventilation Verification: Ensure the chemical fume hood or ventilated balance enclosure is operating with a verified face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Substituted indazole carboxylic acids often present as fine, static-prone powders. Use an anti-static zero-stat gun on all weighing spatulas and weigh boats prior to use to prevent sudden aerosolization.
-
Spill Kit Staging: Pre-stage a chemical spill kit containing universal absorbent pads, 70% Isopropanol (IPA) squirt bottles, and a dedicated hazardous waste bag inside the hood before opening the chemical container.
Phase 2: Weighing and Transfer
-
Tare an anti-static weigh boat inside the analytical balance enclosure.
-
Using a grounded stainless-steel spatula, carefully transfer the required mass of 1-propyl-1H-indazole-3-carboxylic acid.
-
Self-Validation Step: Seal the source bottle immediately after use and wipe the exterior with a 70% IPA-soaked Kimwipe before removing it from the hood.
-
Transfer the weighed solid directly into the reaction vessel (e.g., round-bottom flask) and cap it with a septum before removing it from the balance area.
Phase 3: Solubilization & Reaction Setup
-
Purge the reaction vessel with inert gas (Nitrogen or Argon) if performing moisture-sensitive amide couplings (e.g., using HATU/DIPEA).
-
Introduce solvents (e.g., anhydrous DMF or DCM) via syringe directly through the septum. This closed-system transfer minimizes the risk of splashing and toxic vapor release.
Decontamination and Waste Disposal Plan
Improper disposal of substituted indazoles can lead to severe environmental contamination and regulatory non-compliance.
Decontamination Protocol
-
Primary Surface Cleaning: The N-propyl chain makes this compound poorly soluble in water but highly soluble in alcohols. Wipe down the balance, spatulas, and hood surfaces first with a Kimwipe saturated in[6] to dissolve and capture residual powder.
-
Secondary Wash: Follow the solvent wipe with a standard laboratory detergent and water wipe to remove any remaining organic residue, ensuring complete decontamination.
Waste Disposal Routing
-
Solid Waste: Contaminated weigh boats, spatulas, and Kimwipes must be placed in a puncture-resistant, sealable bag labeled "Hazardous Solid Waste - Toxic/Irritant (Indazole Derivatives)."
-
Liquid Waste: Reaction filtrates and solvent washes containing 1-propyl-1H-indazole-3-carboxylic acid must be routed to the Halogenated Organic Waste carboy if DCM/Chloroform is used, or the Non-Halogenated Organic Waste carboy if only DMF/alcohols are present. Never pour solutions down the aqueous drain.
Operational Workflow Visualization
The following diagram illustrates the critical path for handling this compound safely, ensuring that every step is contained within an engineered safety system.
Standard operating workflow for safe handling and disposal of 1-Propyl-1H-indazole-3-carboxylic acid
References
-
NextSDS. "1H-indazole-3-carboxylic acid — Chemical Substance Information." NextSDS Database.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
